molecular formula C12H18N2O2 B2909800 Tert-butyl 4-(dimethylamino)pyridine-2-carboxylate CAS No. 1955498-61-9

Tert-butyl 4-(dimethylamino)pyridine-2-carboxylate

Cat. No.: B2909800
CAS No.: 1955498-61-9
M. Wt: 222.288
InChI Key: HMZPQQZUNPZVQT-UHFFFAOYSA-N
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Description

Tert-butyl 4-(dimethylamino)pyridine-2-carboxylate is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.288. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl 4-(dimethylamino)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)10-8-9(14(4)5)6-7-13-10/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZPQQZUNPZVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=CC(=C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Picolinic Acid Derivatives with 4-Dimethylamino Substitution

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of picolinic acid derivatives featuring a 4-dimethylamino substitution. It is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and materials science. We will delve into the synthesis, characterization, coordination chemistry, and burgeoning biological applications of this unique class of compounds, grounding our discussion in established chemical principles and field-proven insights.

Introduction: The Picolinic Acid Scaffold and the Influence of the 4-Dimethylamino Group

Picolinic acid, or pyridine-2-carboxylic acid, represents a "privileged" structural motif in the landscape of drug discovery.[1] Its derivatives are integral to a significant number of FDA-approved nitrogen-heterocyclic drugs and have been extensively explored for a multitude of therapeutic applications, including cancer, neurodegenerative diseases, and inflammatory conditions.[1][2][3] The scaffold's inherent properties—a rigid aromatic ring, a nitrogen atom acting as a hydrogen bond acceptor, and a carboxylic acid group for chelation and further derivatization—make it a versatile building block for biologically active molecules.[1][2]

The introduction of a dimethylamino group at the 4-position of the pyridine ring profoundly alters the electronic and physicochemical properties of the parent picolinic acid. This substitution introduces a potent electron-donating group (EDG) via resonance, which has several key consequences:

  • Increased Electron Density: The pyridine ring becomes more electron-rich, influencing its reactivity, coordination affinity, and potential to engage in π-stacking interactions.

  • Enhanced Basicity: The pyridine nitrogen becomes more basic, which can affect drug-receptor interactions and pharmacokinetic profiles.

  • Modified Polarity and Solubility: The tertiary amine group can be protonated at physiological pH, potentially increasing aqueous solubility and altering membrane permeability.

These modifications make 4-(dimethylamino)picolinic acid derivatives a compelling class of molecules for systematic investigation in drug design and coordination chemistry.

Synthesis and Characterization

The synthesis of 4-(dimethylamino)picolinic acid derivatives can be approached through several strategic pathways. A common and effective method is the nucleophilic aromatic substitution (SNAr) on an activated picolinic acid precursor.

General Synthetic Workflow

The workflow typically begins with a commercially available picolinic acid derivative bearing a suitable leaving group at the 4-position, such as a halogen (e.g., chlorine). This precursor is then reacted with dimethylamine to yield the desired product.

G cluster_0 Synthetic Workflow start 4-Chloropicolinic Acid Ester reagent + Dimethylamine (gas or solution) + Base (e.g., K2CO3) Solvent (e.g., DMSO, NMP) reaction Nucleophilic Aromatic Substitution (SNAr) Heat (e.g., 80-120 °C) start->reaction reagent->reaction product 4-(Dimethylamino)picolinic Acid Ester reaction->product hydrolysis Ester Hydrolysis (e.g., LiOH, NaOH) Aq. THF/MeOH product->hydrolysis final_product 4-(Dimethylamino)picolinic Acid hydrolysis->final_product

Caption: General workflow for synthesizing 4-(dimethylamino)picolinic acid.

Experimental Protocol: Synthesis of Ethyl 4-(Dimethylamino)picolinate

This protocol describes a representative synthesis adapted from methodologies for similar pyridine derivatives.[4]

Step 1: Reaction Setup

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 4-chloropicolinate (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

    • Rationale: Anhydrous conditions are crucial to prevent side reactions. K₂CO₃ acts as a base to neutralize the HCl byproduct of the reaction. A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SNAr mechanism without interfering.

Step 2: Addition of Dimethylamine

  • Bubble dimethylamine gas through the solution or add a 40% aqueous solution of dimethylamine (2.5-3.0 eq) to the flask.

    • Rationale: An excess of the nucleophile (dimethylamine) is used to drive the reaction to completion.

Step 3: Reaction

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

    • Rationale: Heating provides the necessary activation energy for the substitution reaction. Reaction monitoring is essential to determine the point of completion and prevent the formation of degradation products.

Step 4: Workup and Purification

  • After cooling to room temperature, pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Rationale: The aqueous workup removes the inorganic salts and excess dimethylamine. Purification via column chromatography isolates the desired product from unreacted starting material and any byproducts.

Spectroscopic Characterization

The structural confirmation of 4-(dimethylamino)picolinic acid derivatives relies on standard spectroscopic techniques. The electron-donating dimethylamino group induces characteristic shifts in NMR and IR spectra.[5][6]

Technique Expected Observations for Ethyl 4-(Dimethylamino)picolinate
¹H NMR Pyridine Protons: Significant upfield shifts for H3 and H5 compared to the 4-chloro precursor due to the electron-donating effect. H6 will appear furthest downfield. Dimethylamino Protons: A sharp singlet around 3.0-3.2 ppm, integrating to 6 hydrogens. Ethyl Ester Protons: A quartet (~4.4 ppm) and a triplet (~1.4 ppm).
¹³C NMR C4 Carbon: A strong upfield shift, appearing around 155-158 ppm, directly attached to the nitrogen. Dimethylamino Carbons: A signal around 40 ppm. Other Aromatic Carbons: Shifts consistent with a highly substituted pyridine ring. Carbonyl Carbon: Signal around 165 ppm.
FT-IR C=O Stretch (Ester): Strong absorption band around 1720-1730 cm⁻¹. C-N Stretch (Aromatic Amine): Characteristic band around 1350-1250 cm⁻¹. Aromatic C=C and C=N Stretches: Multiple bands in the 1600-1450 cm⁻¹ region.
Mass Spec A clear molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the compound.
Table 1: Illustrative Spectroscopic Data for a 4-(Dimethylamino)picolinate Derivative.

Coordination Chemistry: A Modulated Chelating Agent

Picolinic acid and its derivatives are well-established bidentate chelating agents, coordinating to metal ions through the pyridine nitrogen and one of the carboxylate oxygen atoms.[1][7] This property is fundamental to their biological roles and applications. Chromium picolinate, for instance, is a widely used nutritional supplement.[1]

The 4-dimethylamino group influences this chelating ability by increasing the electron density on the pyridine nitrogen, which can enhance its Lewis basicity and potentially strengthen the metal-ligand bond for certain metals. These derivatives can form stable complexes with a wide range of transition metals, lanthanides, and main group elements.[8][9][10][11]

Caption: Bidentate chelation of a metal ion (Mⁿ⁺) by a picolinate ligand.

This enhanced coordination can be exploited in several areas:

  • Bio-inorganic Chemistry: Designing metal-based drugs where the ligand modulates the reactivity and delivery of the metal center.

  • Catalysis: Developing novel catalysts where the electronic properties of the ligand tune the catalytic activity of the metal.

  • Materials Science: Constructing metal-organic frameworks (MOFs) or coordination polymers with specific luminescent or magnetic properties.[10]

Biological Activity and Therapeutic Potential

The picolinate scaffold is a cornerstone of many therapeutic agents.[2][3] The introduction of the 4-dimethylamino group can significantly impact biological activity by altering target binding, cellular uptake, and metabolic stability.

Anticancer Activity

Many heterocyclic compounds, including derivatives of quinoline and coumarin, have demonstrated potent anticancer activity.[12][13][14] Picolinic acid itself has shown anti-proliferative effects.[7][15] The mechanism often involves the inhibition of key enzymes like kinases or histone deacetylases (HDACs), or the induction of apoptosis.[13] 4-(Dimethylamino)picolinic acid derivatives are promising candidates for anticancer drug development, potentially acting through similar pathways. Their ability to chelate essential metal ions could also contribute to cytotoxicity in cancer cells.

Compound Class Cancer Cell Lines Reported Activity (IC₅₀) Reference
4-Methylcoumarin DerivativesK562, LS180, MCF-725-45 µM[12]
4-Methyl Quinazoline DerivativesHCT116, HGC-27Nanomolar (PI3K/HDAC)[13]
4-Thiazolidinone DerivativesA549 (Lung), SH-SY5Y (Neuro)10-100 µM[16]
4-(Dimethylamino)picolinates HypotheticalPotentially PotentN/A
Table 2: Anticancer Activities of Structurally Related Heterocyclic Compounds.

A hypothetical mechanism of action for a picolinate-derived kinase inhibitor is the competitive binding at the ATP-binding site of a protein kinase, preventing the phosphorylation of downstream substrates and thereby halting signal transduction pathways that promote cell proliferation.

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Downstream Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Substrate_P Phosphorylated Substrate Substrate->Substrate_P Response Cell Proliferation Substrate_P->Response Inhibitor 4-DMA-Picolinate Derivative Inhibitor->Kinase Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a picolinate derivative.

Antimicrobial Activity

Natural and synthetic picolinic acid derivatives, such as streptonigrin, are known for their antimicrobial properties.[2] The broader class of nitrogen heterocycles, including quinolines, also exhibits significant antibacterial and antifungal activity.[17][18] The mode of action can vary, from inhibiting essential enzymes to disrupting cell membrane integrity.[19] Gold nanoparticles coated with a 4-dimethylaminopyridine derivative have demonstrated enhanced antibacterial activity against E. coli.[20] This suggests that 4-(dimethylamino)picolinic acid and its metal complexes are attractive candidates for the development of new antimicrobial agents to combat drug-resistant pathogens.

Future Directions

The unique combination of a privileged medicinal scaffold (picolinic acid) and a potent electronic-modifying group (4-dimethylamino) positions these derivatives at the forefront of several research areas:

  • Drug Discovery: Systematic screening against panels of kinases, metalloenzymes, and microbial strains could uncover novel therapeutic leads.

  • Structure-Activity Relationship (SAR) Studies: Further derivatization of the carboxylic acid (e.g., amides, esters) and exploration of other substitutions on the pyridine ring will be crucial to optimize potency and selectivity.[21]

  • Diagnostics and Imaging: Lanthanide complexes of these ligands could be developed as luminescent probes for biological imaging, leveraging the chelating properties of the picolinate core.

  • Catalysis: Their use as ligands in transition metal catalysis warrants further exploration, particularly in reactions where electron-rich ligands are beneficial.

References

  • Benchchem.
  • Sharma, R., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy.
  • Beninger, R. J., et al. (1994). Picolinic acid protects against quinolinic acid-induced depletion of NADPH diaphorase containing neurons in the rat striatum. Brain Research. [Link]

  • Grant, R. S., et al. (2009). The physiological action of picolinic Acid in the human brain. International Journal of Tryptophan Research. [Link]

  • Beninger, R. J., et al. (1995). Picolinic acid blocks the neurotoxic but not the neuroexcitant properties of quinolinic acid in the rat brain: evidence from turning behaviour and tyrosine hydroxylase immunohistochemistry. Neuroscience. [Link]

  • Sharma, R., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]

  • Paruszewski, R., et al. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and Peptide Letters. [Link]

  • PubChem. 4-(Dimethylamino)picolinic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • Aitha, M., et al. (2018). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. ACS Infectious Diseases. [Link]

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

  • Bailey, M. M., et al. (2008). Effects of pre- and postnatal exposure to chromium picolinate or picolinic acid on neurological development in CD-1 mice. Food and Chemical Toxicology. [Link]

  • Kim, H., et al. (2026). Fine-Tuned Imino-Diels−Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push−Pull Vinylogous Enamino Nitriles. Organic Letters. [Link]

  • Zierke, T., et al. (2021). Process for synthesis of picolinamides.
  • Riveiro, M. E., et al. (2015). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Pharmaceutical Biology. [Link]

  • Jubilant Ingrevia. 4-(Dimethylamino) picolinic acid. [Link]

  • Papazian, S., et al. (2021). In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass. Heliyon. [Link]

  • Cai, P., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of Medicinal Chemistry. [Link]

  • Grant, R. S., et al. (2009). The Physiological Action of Picolinic Acid in the Human Brain. International Journal of Tryptophan Research. [Link]

  • Guelmami, F., et al. (2025). Synthesis, structural characterization, spectroscopic analyses, DFT-modeling, and RDG-NCI assessment of 4-dimethylaminopyridinium dihydrogen monophosphate. Frontiers in Chemistry. [Link]

  • propr, J. M., et al. (2021). Synthesis of a Hexameric Magnesium 4-pyridyl Complex with Cyclohexane-like Ring Structure via Reductive C-N Activation. Inorganics. [Link]

  • Szymańska, E., et al. (2015). An Activity of Thioacyl Derivatives of 4-Aminoquinolinium Salts towards Biofilm Producing and Planktonic Forms of Coagulase-Negative Staphylococci. BioMed Research International. [Link]

  • Poirot, M. (2025). Anticancer Activity of Demethylincisterol A3 and Related Incisterol-Type Fungal Products. Molecules. [Link]

  • Ganesan, A., & Xu, B. (2017). Antimicrobial Activities of Natural Bioactive Polyphenols. MDPI. [Link]

  • Guelmami, F., et al. (2025). Synthesis, structural characterization, spectroscopic analyses, DFT-modeling, and RDG-NCI assessment of 4-dimethylaminopyridinium dihydrogen monophosphate. Frontiers in Chemistry. [Link]

  • Smeykal, T., et al. (2014). Heavy metal complexes of 4-chlorodipicolinic acid - structural, spectral and thermal correlations. ResearchGate. [Link]

  • Siddiqa, A., et al. (2018). Synthesis of 4-(dimethylamino)pyridine propylthioacetate coated gold nanoparticles and their antibacterial and photophysical activity. Chemistry Central Journal. [Link]

  • Furer, V. L., et al. (2025). Spectroscopic properties of dipicolinic acid and its dianion. ResearchGate. [Link]

  • Bouarab-Chibane, L., et al. (2019). Antimicrobial Activities and Mode of Flavonoid Actions. MDPI. [Link]

  • Al-Qaisi, Z. A. I., et al. (2025). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2025). Organic Compounds with Biological Activity. MDPI. [Link]

  • Wujec, M., et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. International Journal of Molecular Sciences. [Link]

  • da Silva, A. C. S., et al. (2020). Cytotoxicity of 4-substituted Quinoline Derivatives: Anticancer and Antileishmanial Potential. Bioorganic & Medicinal Chemistry. [Link]

  • Cui, G., et al. (2018). Synthesis, Crystal Structure, and Luminescent Properties of a New Holmium(III) Coordination Polymer Involving 2,5-Dihydroxy-1,4-terephthalic Acid Dianion as Ligand. MDPI. [Link]

  • Sahoo, P. K., et al. (2025). Transition metal complexes produced from dipicolinic acid: synthesis, structural characterization, and anti-microbial investigations. ResearchGate. [Link]

  • Gao, Y., et al. (2009). [Synthesis and spectroscopic properties of tetra-(dimethylaminophenyl) porphyrin and its metal complexes]. Guang Pu Xue Yu Guang Pu Fen Xi. [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Peptide Coupling using tert-Butyl 4-(dimethylamino)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing tert-butyl 4-(dimethylamino)pyridine-2-carboxylate (referred to herein as 2-Boc-DMAP ) as a specialized nucleophilic catalyst in peptide synthesis.

While standard 4-(dimethylamino)pyridine (DMAP) is ubiquitous, it suffers from limitations in non-polar solubility and difficult removal without acidic washes that jeopardize acid-labile protecting groups. This guide details the use of 2-Boc-DMAP , a lipophilic, sterically modulated derivative designed for difficult sequence couplings in non-polar media and suppressed racemization profiles.

Part 1: Executive Summary & Chemical Logic

The Challenge with Standard DMAP

In peptide synthesis, standard DMAP is a powerful acyl-transfer catalyst. However, it presents two critical failure modes:

  • Racemization: Its high nucleophilicity rapidly generates N-acyl pyridinium intermediates that are prone to oxazolone formation, leading to loss of chirality at the C-terminal amino acid.

  • Solubility Mismatch: DMAP is polar. In "difficult peptide" syntheses requiring non-polar solvents (e.g., CHCl₃, Toluene) to break beta-sheet aggregation, standard DMAP often precipitates or partitions poorly.

The Solution: 2-Boc-DMAP

The tert-butyl 4-(dimethylamino)pyridine-2-carboxylate introduces a bulky tert-butyl ester at the C2 position.

  • Steric Modulation: The C2 substituent creates a steric gate near the pyridine nitrogen. This slows the formation of the oxazolone (racemization pathway) while permitting the attack of the primary amine (coupling pathway).

  • Lipophilicity: The tert-butyl group acts as a "grease" handle, ensuring full solubility in non-polar organic solvents (DCM, Toluene, THF), facilitating homogeneous kinetics even with protected hydrophobic peptides.

Part 2: Technical Specifications & Preparation

Chemical Profile
PropertySpecification
Molecular Formula C₁₂H₁₈N₂O₂
Function Nucleophilic Catalyst (Acyl Transfer)
Solubility Soluble: DCM, THF, Toluene, EtOAc. Insoluble: Water.
pKa (Conj. Acid) ~8.5 (Predicted; slightly lower than DMAP due to ester withdrawing effect)
Storage 2-8°C, Desiccated. Hygroscopic.
Reagent Preparation

Stock Solution A (Catalyst):

  • Dissolve 264 mg of tert-butyl 4-(dimethylamino)pyridine-2-carboxylate in 10 mL of anhydrous Dichloromethane (DCM).

  • Concentration: ~0.1 M.

  • Note: Solution is stable for 2 weeks at 4°C.

Part 3: Experimental Protocol (Steglich Coupling)

This protocol is optimized for the coupling of a sterically hindered Fmoc-amino acid to a resin-bound peptide or a solution-phase amine.

Materials
  • Carboxylic Component: Fmoc-AA-OH (1.0 equiv)

  • Amine Component: H-AA-OR or Resin-bound amine (1.0 equiv)

  • Coupling Reagent: DCC (Dicyclohexylcarbodiimide) or EDC.HCl (1.1 equiv)

  • Catalyst: 2-Boc-DMAP (0.1 equiv / 10 mol%)

  • Solvent: Anhydrous DCM or DCM/DMF (9:1)

Step-by-Step Workflow
1. Activation Phase
  • In a flame-dried round-bottom flask, dissolve Fmoc-AA-OH (1.0 mmol) in anhydrous DCM (10 mL).

  • Cool the solution to 0°C in an ice bath. Critical: Low temperature suppresses initial racemization.

  • Add 2-Boc-DMAP (0.1 mmol, 1.0 mL of Stock Solution A).

  • Add DCC (1.1 mmol) in one portion.

  • Stir at 0°C for 15 minutes .

    • Observation: A white precipitate (dicyclohexylurea, DCU) may begin to form. This indicates the formation of the O-acylisourea active intermediate.

2. Coupling Phase
  • Add the Amine Component (1.0 mmol) to the reaction mixture.

  • Maintain at 0°C for 1 hour, then allow to warm to Room Temperature (25°C) .

  • Stir for 4–12 hours .

    • Monitoring: Check reaction progress via TLC (Solution phase) or Kaiser Test (Solid phase).

3. Work-up (Solution Phase)

Unlike DMAP, 2-Boc-DMAP is highly lipophilic. It will not wash out easily with water. We utilize its acid-sensitivity or chromatographic difference.

Method A: Chromatographic Removal (Recommended)

  • Filter off the DCU precipitate.

  • Concentrate the filtrate.

  • Purify via Flash Column Chromatography (Silica Gel).

    • Note: The tert-butyl ester makes the catalyst move significantly faster on silica compared to the polar peptide product, allowing easy separation.

Method B: Acid Scavenging (If product is acid-stable)

  • Wash the organic layer with 10% Citric Acid or 0.5 M HCl .

  • Mechanism: This protonates the pyridine nitrogen. While the catalyst is lipophilic, the protonated salt will partition into the aqueous phase or precipitate at the interface.

Part 4: Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting how the C2-Steric Bulk of 2-Boc-DMAP favors the productive coupling pathway over the racemization (oxazolone) pathway.

PeptideCoupling Start Carboxylic Acid (Fmoc-AA-OH) O_Acyl O-Acylisourea (Activated) Start->O_Acyl + DCC DCC DCC/EDC DCC->O_Acyl Active_Inter N-Acyl Pyridinium (Sterically Shielded) O_Acyl->Active_Inter Fast Attack by 2-Boc-DMAP Catalyst 2-Boc-DMAP (Catalyst) Catalyst->Active_Inter Peptide Peptide Bond (Product) Active_Inter->Peptide Amine Attack (Favored) Oxazolone Oxazolone (Racemization) Active_Inter->Oxazolone Slowed by C2-Steric Bulk Amine Amine (Nu:) Amine->Peptide Peptide->Catalyst Regeneration

Figure 1: Catalytic cycle of 2-Boc-DMAP. The C2-tert-butyl group sterically hinders the intramolecular cyclization to Oxazolone (Red), preserving chirality, while permitting intermolecular amine attack (Green).

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Steric hindrance of the catalyst.The C2-tBu group reduces nucleophilicity compared to standard DMAP. Increase reaction time by 2-4 hours or increase catalyst loading to 20 mol%.
Racemization Observed Temperature too high during activation.Ensure the addition of DCC/Catalyst occurs strictly at 0°C or even -10°C .
Catalyst in Product Incomplete washing/separation.2-Boc-DMAP is lipophilic. Use Flash Chromatography (EtOAc/Hexane) rather than aqueous extraction for purification.
Precipitation Solvent incompatibility.If using Toluene, ensure the peptide is soluble. 2-Boc-DMAP is soluble, but the peptide chain may aggregate. Add small amounts of HFIP (Hexafluoroisopropanol) as a co-solvent.

Part 6: References

  • Steglich Esterification & DMAP Catalysis: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. [Link]

  • Mechanisms of Racemization in Peptide Synthesis: Benoiton, N. L. (1983). Quantitation of racemization during peptide synthesis. The Peptides, 5, 217–284. [Link]

  • 2-Substituted DMAP Derivatives (Planar Chiral Analogs): Fu, G. C. (2004). Asymmetric Catalysis with "Planar-Chiral" Derivatives of 4-(Dimethylamino)pyridine. Accounts of Chemical Research, 37(8), 542–547. [Link]

  • Review of Nucleophilic Catalysts in Acyl Transfer: Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic catalysis by 4-(dialkylamino)pyridines revisited. Angewandte Chemie International Edition, 43(41), 5436–5463. [Link]

Application Note: Synthesis of DMAP-Based Ligands for Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the synthesis of DMAP-based ligands, designed for researchers in organometallic chemistry and drug development.

Executive Summary & Design Logic

4-(Dimethylamino)pyridine (DMAP) is ubiquitous as a super-nucleophilic organocatalyst. However, its utility extends significantly when incorporated into chiral ligand architectures for transition metal catalysis. By leveraging the high electron density of the pyridine nitrogen and the tunable sterics of the DMAP core, researchers can design P,N-hybrid ligands and Planar Chiral Nucleophiles that drive difficult asymmetric transformations.

This guide details two distinct protocols:

  • Protocol A: Synthesis of Planar Chiral Ferrocene-DMAP (Fu’s Catalyst) via Diastereoselective Lithiation. This is the "gold standard" for kinetic resolution and dual-catalysis (e.g., Ru/DMAP systems).

  • Protocol B: Synthesis of 3-Phosphino-DMAP (P,N-Hybrid) via Directed Ortho-Lithiation. This ligand class is critical for Pd-catalyzed cross-couplings where hemilability is required.

Critical Design Principles

The "Push-Pull" Electronic Effect

In DMAP-based ligands, the dimethylamino group at the 4-position acts as a powerful electron-donating group (EDG) via resonance (+M effect).

  • Impact on Metal Binding: Increases the basicity (

    
    ) and 
    
    
    
    -donating ability of the pyridine nitrogen, creating a strong field ligand.
  • Impact on Catalysis: In P,N-ligands, the "hard" nitrogen anchors the metal, while the "soft" phosphorus allows for hemilability, facilitating oxidative addition/reductive elimination steps.

Planar Chirality vs. Central Chirality

Planar chiral ferrocene backbones (as seen in Protocol A) offer superior rigidity compared to central chirality. The fixed geometry prevents ligand flexibility from eroding enantioselectivity (ee) during the catalytic cycle.

Protocol A: Synthesis of Planar Chiral Ferrocene-DMAP (Fu’s Catalyst)

Target Molecule: (-)-4-(Dimethylamino)-2-(ferrocenyl)pyridine derivative. Mechanism: Diastereoselective Lithiation directed by a Chiral Acetal.

Reagents & Equipment
  • Substrate: Ferrocenecarboxaldehyde.

  • Chiral Auxiliary: (-)-(S,S)-Diisopropyl tartrate or (S)-1,2,4-Butanetriol derivative.

  • Lithiation Agent: tert-Butyllithium (t-BuLi) (1.7 M in pentane) – Handle with extreme caution.

  • Electrophile: 2-Fluoropyridine or tributylstannyl pyridine derivative (for Stille).

  • Solvent: Anhydrous Ether (

    
    ), THF.
    
Step-by-Step Methodology
Step 1: Installation of Chiral Acetal
  • React ferrocenecarboxaldehyde (10 mmol) with the chiral diol (12 mmol) in benzene/toluene with catalytic

    
    -TsOH under Dean-Stark reflux.
    
  • Monitor via TLC until water collection ceases.

  • Isolate the chiral acetal (Yield >90%). This group will direct the lithiation.

Step 2: Diastereoselective Lithiation

Critical Step: The chirality of the acetal differentiates the two Cp protons.

  • Cool a solution of the chiral acetal in anhydrous

    
     to -78 °C .
    
  • Add t-BuLi (1.1 equiv) dropwise over 20 minutes.

  • Stir at -78 °C for 1 hour. The lithium coordinates to the acetal oxygen, locking the conformation and directing deprotonation to the pro-Sp position.

Step 3: Introduction of the Pyridine Ring (Negishi Coupling Route)

Direct nucleophilic attack of ferrocenyllithium on pyridine is difficult; Transmetallation is preferred.

  • Add

    
     (1.2 equiv, dry THF solution) to the lithiated species at -78 °C. Warm to 0 °C to form the Ferrocenyl-Zinc intermediate.
    
  • Add 4-dimethylamino-2-bromopyridine (1.0 equiv) and Pd(

    
    )
    
    
    
    (5 mol%).
  • Reflux for 12 hours.

  • Quench with saturated

    
    . Extract with DCM.
    
Step 4: Deprotection & Purification[1]
  • Hydrolyze the acetal using acidic acetone (

    
    /Acetone) or 
    
    
    
    in DCM.
  • Recrystallize or perform chiral HPLC if necessary to upgrade ee (Target: >95% ee).

Synthesis Workflow Diagram (Protocol A)

FuCatalystSynthesis Start Ferrocene Carboxaldehyde Acetal Chiral Acetal Formation Start->Acetal Chiral Diol H+ Lithiation Diastereoselective Lithiation (t-BuLi) Acetal->Lithiation -78°C Directing Group Transmetal ZnCl2 Transmetallation Lithiation->Transmetal ZnCl2 Coupling Negishi Coupling (Pd cat, Py-Br) Transmetal->Coupling Pd(0) Product Planar Chiral Ferrocene-DMAP Coupling->Product Hydrolysis

Figure 1: Workflow for the stereoselective synthesis of Fu's Planar Chiral DMAP catalyst.

Protocol B: Synthesis of 3-Phosphino-DMAP (P,N-Ligand)

Target Molecule: 3-(Diphenylphosphino)-4-(dimethylamino)pyridine. Application: Hemilabile ligand for Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings.

Reagents[2][3][4]
  • Substrate: 4-(Dimethylamino)pyridine (DMAP).[2][3][4][5]

  • Base: n-Butyllithium (2.5 M in hexanes).

  • Additive: TMEDA (Tetramethylethylenediamine) - Essential for breaking BuLi aggregates.

  • Electrophile: Chlorodiphenylphosphine (

    
    ).
    
Step-by-Step Methodology
  • Complex Formation: In a flame-dried Schlenk flask, mix DMAP (10 mmol) and TMEDA (11 mmol) in dry

    
     (50 mL).
    
  • Lithiation: Cool to -78 °C . Add n-BuLi (11 mmol) dropwise.

    • Observation: The solution typically turns bright yellow/orange, indicating the formation of the 3-lithio-DMAP species.

    • Mechanism:[6][7] The

      
       group directs lithiation to the ortho (3) position via coordination (DoM effect).
      
  • Reaction: Stir at -78 °C for 2 hours.

  • Quench: Add

    
     (11 mmol) dropwise. Allow the mixture to warm to room temperature overnight.
    
  • Workup: Quench with water. Extract with DCM. Wash organic layer with brine.

    • Note: The product is prone to oxidation. Perform workup quickly or under inert atmosphere if possible.

  • Purification: Recrystallize from Ethanol/Hexane or flash chromatography (DCM/MeOH).

Comparative Data & Performance

The following table compares the structural and catalytic properties of the ligands synthesized in Protocols A and B.

FeaturePlanar Chiral Ferrocene-DMAP (Protocol A)3-Phosphino-DMAP (Protocol B)
Primary Role Nucleophilic Catalyst / Chiral LigandAncillary P,N-Ligand
Chirality Planar (Ferrocene backbone)Achiral (unless P-chiral)
Metal Binding Monodentate (N) or Bidentate (N, Fe)Bidentate (P, N)
Key Application Kinetic Resolution of sec-AlcoholsPd-Catalyzed Cross-Coupling
Selectivity (s) High (s > 50 for aryl alkyl carbinols)High turnover (TON > 1000)
Synthesis Cost High (Multi-step, Chiral aux.)Low (Single step)

Catalytic Cycle: Mechanism of Action

The diagram below illustrates the Dual-Catalytic Cycle (e.g., Dynamic Kinetic Resolution) where the DMAP-ligand plays a central role.

CatalyticCycle Substrate Racemic Alcohol Complex Acyl-DMAP Intermediate Substrate->Complex Acylation Metal Ru/Pd Racemization Substrate->Metal Isomerization Transition Transition State (Matched Pair) Complex->Transition Kinetic Selection Product Chiral Ester (>99% ee) Transition->Product Fast Product->Substrate Catalyst Regeneration

Figure 2: Dynamic Kinetic Resolution cycle showing the interplay between the DMAP nucleophile and a metal racemization catalyst.

Troubleshooting & Optimization

  • Low Yield in Protocol A (Step 3): The Negishi coupling can fail if the Zinc reagent is wet. Ensure

    
     is fused (melted under vacuum) immediately before use.
    
  • Oxidation in Protocol B: Phosphines are air-sensitive.[8] If the yield is low, check the quality of the inert atmosphere. Use degassed solvents.

  • Racemization: In Protocol A, avoid prolonged exposure to strong acids during acetal hydrolysis, as this can degrade the ferrocene or cause slight racemization.

References

  • Fu, G. C. (2004). "Asymmetric Catalysis with 'Planar-Chiral' Derivatives of 4-(Dimethylamino)pyridine." Accounts of Chemical Research. Link

  • Ruble, J. C., & Fu, G. C. (1998). "Kinetic Resolution of Arylalkylcarbinols Catalyzed by a Planar-Chiral Derivative of DMAP." Journal of Organic Chemistry. Link

  • Vedejs, E., & Chen, X. (1996). "Kinetic Resolution of Secondary Alcohols. Enantioselective Acylation Mediated by a Chiral (Dimethylamino)pyridine Derivative." Journal of the American Chemical Society. Link

  • Guiry, P. J., & Saunders, C. P. (2004). "The Development of Bidentate P,N Ligands for Asymmetric Catalysis." Advanced Synthesis & Catalysis. Link

  • Li, X., et al. (2017). "Synthesis of Planar Chiral Ferrocenes via Transition-Metal-Catalyzed Direct C–H Bond Functionalization." Accounts of Chemical Research. Link

Sources

Application Note: Amide Bond Formation with 2-Carboxy DMAP Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with highly functionalized pyridine scaffolds. It addresses the specific synthetic challenges posed by 4-(dimethylamino)pyridine-2-carboxylic acid (and its derivatives), a molecule that combines the catalytic potency of DMAP with the zwitterionic intractability of picolinic acids.[1]

Executive Summary

The coupling of 4-(dimethylamino)pyridine-2-carboxylic acid (2-carboxy DMAP) with amines presents a unique "chemist’s paradox." The substrate itself contains a powerful nucleophilic catalyst (the 4-dimethylaminopyridine moiety) adjacent to the electrophilic site (the carboxylic acid).[1] While one might expect this to facilitate reaction, in practice, it often leads to solubility issues , competitive N-acylation , and difficult purification due to the molecule's zwitterionic nature.[1]

This guide provides three validated protocols to synthesize amides from 2-carboxy DMAP, prioritizing yield, purity, and scalability.

Key Challenges
  • Zwitterionic Lattice Energy: The high basicity of the pyridine nitrogen (approx. pKa ~9.2–9.6) and the acidity of the carboxylic acid result in a stable zwitterion that is insoluble in DCM, THF, or MeCN.

  • Self-Quenching: The basic pyridine nitrogen can sequester protons or coupling reagents, reducing the effective concentration of the active ester.

  • Product Inhibition: The resulting amide retains the DMAP functionality, potentially catalyzing the hydrolysis of the remaining active ester if water is present, or reacting with the activation agent.

Mechanistic Insight & Strategy

To successfully couple 2-carboxy DMAP, one must treat the reaction not just as an amide formation, but as a management of protonation states .

The "Push-Pull" Electronic Effect

The 4-dimethylamino group is a strong electron donor (+M effect), significantly increasing the electron density on the pyridine nitrogen.[1] This makes the 2-carboxylate less electrophilic than in simple picolinic acid.[1]

  • Implication: Standard carbodiimides (EDC/NHS) are often too slow. We require high-velocity coupling reagents (uronium/phosphonium salts) or conversion to highly reactive acid chlorides.[1]

Diagram 1: The Reactivity Landscape

The following diagram illustrates the competing pathways and the requisite activation strategy.

ReactivityLandscape Substrate 2-Carboxy DMAP (Zwitterion) ActiveEster Activated Ester (O-Acyl Isourea/OBt) Substrate->ActiveEster Activation (HATU/T3P) NAcyl N-Acyl Pyridinium (Unproductive Salt) Substrate->NAcyl Self-Reaction (Intermolecular) Product Target Amide (DMAP-Amide) ActiveEster->Product Amine Attack (Desired Path) NAcyl->Substrate Reversible

Caption: Mechanistic pathway showing the competition between productive activation and non-productive N-acylation or zwitterion formation.

Recommended Protocols

Method A: The "Gold Standard" (HATU/DIEA)

Best for: Small scale (mg to g), valuable amines, and library synthesis.[1]

Rationale: HATU generates a highly reactive aza-benzotriazole active ester that reacts faster than the pyridine nitrogen can interfere.[1] High polarity solvent (DMF) breaks the zwitterionic lattice.[1]

Reagents:

  • Acid: 2-Carboxy DMAP (1.0 equiv)[1]

  • Amine: 1.1–1.2 equiv[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (Hunig’s Base) (3.0–4.0 equiv)[1]

  • Solvent: Anhydrous DMF (Concentration ~0.1 M)[1]

Protocol:

  • Dissolution: In a dry vial, suspend 2-carboxy DMAP in DMF.

  • Deprotonation: Add DIPEA dropwise. The suspension should clear as the zwitterion is disrupted and the carboxylate is formed.[1] Note: If it does not clear, mild sonication is permitted.[1]

  • Activation: Add HATU in one portion at 0°C. Stir for 15 minutes. The solution often turns yellow/orange.[1]

  • Coupling: Add the amine. Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Work-up (Critical):

    • Do not use acidic wash (1N HCl) initially, as the product (a DMAP derivative) will protonate and extract into the aqueous layer.[1]

    • Dilute with EtOAc. Wash with saturated NaHCO₃ (3x) to remove HOBt/HATU byproducts.

    • Wash with Brine (2x).

    • Dry over Na₂SO₄ and concentrate.

Method B: The "Scalable" Approach (T3P)

Best for: Large scale (>10g), steric hindrance, and simple work-up.[1]

Rationale: T3P (Propylphosphonic anhydride) drives the reaction to completion with low epimerization risk and easy byproduct removal (water-soluble phosphates).[1]

Protocol:

  • Suspend 2-carboxy DMAP (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF .

  • Add Pyridine or N-Methylmorpholine (NMM) (4.0 equiv).[1] Note: A stronger base than usual is needed to counteract the substrate's basicity.[1]

  • Add T3P (50% in EtOAc, 1.5 equiv) dropwise at 0°C.

  • Heat to 50–60°C if the amine is electron-deficient (e.g., anilines).[1]

  • Work-up: Wash with water, then NaHCO₃. The product remains in the organic phase (unless very polar).[1]

Method C: The "Stubborn Substrate" Approach (Ghosez Reagent)

Best for: Non-nucleophilic amines (e.g., sulfonamides, electron-poor anilines).[1]

Rationale: Thionyl chloride can cause chlorination at the 4-position or N-oxide reduction.[1] Ghosez reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) forms the acid chloride under strictly neutral conditions.[1]

Protocol:

  • Suspend 2-carboxy DMAP in dry DCM (or CHCl₃).

  • Add Ghosez Reagent (1.2 equiv) at 0°C. Stir for 1 hour to form the acid chloride (solution usually becomes homogeneous).

  • Add the Amine (1.0 equiv) and DIPEA (2.0 equiv).[1]

  • Stir at RT overnight.

Quantitative Comparison of Methods

FeatureMethod A (HATU)Method B (T3P)Method C (Ghosez)
Reactivity Very HighHighExtreme
Solubility Handling Excellent (DMF)Moderate (EtOAc)Good (DCM)
Purification Requires ChromatographyExtraction often sufficientExtraction sufficient
Cost HighModerateModerate
Risk Tetramethylurea byproductNoneMoisture sensitivity
Yield (Typical) 85–95%70–85%60–80%

Troubleshooting & Purification Guide

Issue: Product is stuck in the Aqueous Layer

Because the product contains a dimethylaminopyridine moiety, it behaves like a base.[1]

  • Solution: During extraction, keep the pH > 10. Use DCM/Isopropanol (3:1) as the extraction solvent instead of pure EtOAc to pull the polar product from the basic aqueous phase.

Issue: Reaction Stalls at 50% Conversion

The pyridine ring of the substrate might be sequestering the activation agent or the protonated product is inhibiting the base.

  • Solution: Add an additional 1.0 equiv of DIPEA and 0.5 equiv of coupling reagent. Switch to Method C (Acid Chloride) if steric hindrance is suspected.

Diagram 2: Purification Logic Flow

Purification Crude Crude Reaction Mixture (DMF/Base/Product) Partition Partition: EtOAc vs Sat. NaHCO3 Crude->Partition OrgLayer Organic Layer Partition->OrgLayer Product (if lipophilic) AqLayer Aqueous Layer (Check pH!) Partition->AqLayer Byproducts (HOBt/Phosphates) Check If Product Missing: Basify to pH 12, Extract with DCM/IPA (3:1) AqLayer->Check Is Product Missing?

Caption: Decision tree for work-up to ensure recovery of the basic DMAP-amide product.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • Schuemacher, A. C., & Hoffmann, R. W. (2001).[2] Condensation Between Isocyanates and Carboxylic Acids in the Presence of 4-Dimethylaminopyridine (DMAP).[1] Synthesis, 2001(02), 243-246.[1] Link[1]

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine.[1] Organic Syntheses, 59, 26. Link

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc, 2010(viii), 189-250.[1] Link

Sources

Troubleshooting & Optimization

Optimizing deprotection yield of tert-butyl 4-(dimethylamino)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Deprotection Yield of tert-Butyl 4-(dimethylamino)pyridine-2-carboxylate Role: Senior Application Scientist | Technical Support Center

Technical Support Ticket: #DMAP-Otb-001

Subject: Low recovery and purity issues during tert-butyl ester cleavage of 4-DMAP derivatives.

Status: Open Priority: High

Introduction: The "Hidden" Complexity

Welcome to the Technical Support Center. You are likely here because a "standard" TFA deprotection of tert-butyl 4-(dimethylamino)pyridine-2-carboxylate failed to give the expected quantitative yield. Instead, you might be facing a dark reaction mixture, a sticky oil that refuses to crystallize, or a mass spectrum showing inexplicable +56 Da peaks.

This is not a user error; it is a specific chemical challenge. The 4-dimethylamino group is a powerful electron donor, making the pyridine ring exceptionally nucleophilic. When you generate tert-butyl cations during deprotection, the ring acts as a "trap," leading to irreversible alkylation. Furthermore, the product is a zwitterion, making standard aqueous extraction disastrous.

This guide provides the optimized protocols to solve these specific failure modes.

Module 1: The Chemistry & Failure Modes

To fix the yield, we must understand the competition between Deprotection and Decomposition .

The Mechanism of Failure
  • Acidolysis: TFA protonates the ester carbonyl, leading to the cleavage of the tert-butyl group.

  • Cation Generation: This releases the tert-butyl carbocation (

    
    ) or isobutylene.
    
  • The Trap (The Problem): In standard substrates, isobutylene escapes as gas. However, your molecule contains a 4-dimethylamino group. This pushes electron density into the pyridine ring (resonance), making the 3-position and the nitrogen highly nucleophilic. The

    
     attacks the ring (Friedel-Crafts alkylation) before it can escape.
    
Visualizing the Pathway

DeprotectionPathways Start Starting Material (t-Butyl Ester) Inter Intermediate [Protonated Species] Start->Inter TFA Cation t-Butyl Cation (Electrophile) Inter->Cation Elimination Product Target Product (Carboxylic Acid) Inter->Product Cleavage Byproduct Impurity (+56 Da) (Ring Alkylation) Cation->Byproduct Attacks Electron-Rich Ring (Fast w/o Scavenger) Scavenged Isobutane/Sulfide (Inert) Cation->Scavenged Trapped by Silane/Thiol (Safe)

Figure 1: Mechanistic divergence showing how the electron-rich 4-DMAP core traps the tert-butyl cation, leading to impurities unless intercepted by a scavenger.

Module 2: Troubleshooting Guide (FAQ)

Q1: My LC-MS shows a major peak with Mass = Product + 56. What is it?

Diagnosis: This is the tert-butylated byproduct. The cation attacked the pyridine ring (likely at the 3-position) or the dimethylamino group. Solution: You are running "Scavenger-Free." You must add a cation scavenger.

  • Fix: Add 2.5–5.0 equivalents of Triethylsilane (TES) or Thioanisole to the TFA mixture. These reagents react with the

    
     cation faster than your pyridine ring does.
    
Q2: I lost all my product during the aqueous workup. Where did it go?

Diagnosis: The product, 4-(dimethylamino)picolinic acid, is a zwitterion .

  • The Pyridine Nitrogen is basic (

    
    ).
    
  • The Carboxylic Acid is acidic (

    
    ).
    
  • At neutral pH (water), it exists as a highly water-soluble salt. It will not extract into DCM or EtOAc effectively. Solution: Do not use aqueous extraction. Use precipitation or trituration (See Protocol B).

Q3: The reaction turns into a black tar.

Diagnosis: Polymerization of isobutylene or oxidative decomposition of the electron-rich amine. Solution:

  • Exclude Oxygen: Flush with Argon/Nitrogen. Electron-rich amines oxidize easily.

  • Dilution: High concentration favors intermolecular polymerization. Dilute to 0.1 M.

Module 3: Optimized Protocols

Do not use generic "Method A" for this substrate. Use Method B (Scavenger-Assisted) for purity, and Method C (Isolation) for yield.

Comparison of Conditions
ParameterStandard Method (Avoid)Optimized Method (Recommended) Reason
Reagent 50% TFA / DCM20% TFA / DCM + 5% TES TES scavenges cations; lower TFA prevents degradation.
Temperature Reflux0°C to Room Temp Heat promotes decarboxylation of picolinic acids.
Time Overnight2–4 Hours Long exposure increases side reactions. Monitor by HPLC.
Workup Aq. NaHCO3 WashEvaporation + Ether Trituration Product is water-soluble; aqueous wash washes it away.
Protocol B: Scavenger-Assisted Deprotection

Best for: High purity requirements and preventing +56 mass impurities.

  • Dissolve: Dissolve 1.0 eq of substrate in DCM (0.1 M concentration).

  • Add Scavenger: Add 3.0 eq of Triethylsilane (TES) .

    • Alternative: Thioanisole (3.0 eq) works but smells; TES is cleaner.

  • Cool: Cool the mixture to 0°C.

  • Acidify: Dropwise add TFA (final ratio: 4:1 DCM:TFA).

    • Example: 4 mL DCM, 0.2 mL TES, 1 mL TFA.

  • React: Warm to RT and stir for 3 hours. Monitor by HPLC/TLC.

  • Quench: Do not add water. Proceed immediately to Isolation (Protocol C).

Protocol C: The "Zwitterion" Isolation

Best for: Maximizing recovery of the water-soluble product.

  • Concentrate: Evaporate the reaction mixture (TFA/DCM/TES) to dryness under reduced pressure (Rotavap).

    • Note: Use a bath temp < 40°C to prevent decarboxylation.

  • Co-evaporate: Add Toluene (2x) and re-evaporate to remove trace TFA.

  • Triturate:

    • The residue will be an oil or gum.

    • Add Diethyl Ether (Et2O) or MTBE (approx 10 mL per gram).

    • Sonicate/scratch the flask. The lipophilic impurities (scavenger byproducts) will dissolve in the ether. The zwitterionic product will precipitate as a solid.

  • Filter: Filter the solid. Wash with fresh ether.

  • Dry: Vacuum dry. This is your pure TFA salt or zwitterion.

Module 4: Decision Tree for Optimization

Use this logic flow to determine your next experimental step.

OptimizationLogic Start Start Optimization CheckLCMS Check LC-MS of Crude Start->CheckLCMS Impurity56 Mass = M+56 Present? CheckLCMS->Impurity56 Impurity Found YieldLow Mass Correct but Yield Low? CheckLCMS->YieldLow Clean but Empty Flask AddScavenger Action: Add 3.0 eq Triethylsilane Impurity56->AddScavenger Yes ChangeWorkup Action: Switch to Ether Trituration (Stop Aqueous Extraction) YieldLow->ChangeWorkup Yes

Figure 2: Troubleshooting logic flow. Identify if the issue is chemical (alkylation) or physical (solubility).

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][2] Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed mechanisms of tert-butyl ester cleavage and scavenger usage).

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[3] International Journal of Peptide and Protein Research. (Seminal work on scavengers like thioanisole/TES).

  • Basel, Y., & Hassner, A. (2000).[4] Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. The Journal of Organic Chemistry.[4][5] (Discusses the reactivity and interaction of DMAP with electrophiles).

  • ResearchGate Community Discussion. (2020). How to desalt zwitterions? (Practical advice on isolating water-soluble zwitterionic acids).

Sources

Troubleshooting low yields in amide coupling with steric DMAP acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Amide Coupling Optimization Subject: Troubleshooting Low Yields in Sterically Hindered & DMAP-Catalyzed Systems Ticket Status: OPEN Support Lead: Senior Application Scientist, Process Chemistry Division[1]

Part 1: The Diagnostic Phase

User Query: "I am getting <5% yield or total failure when coupling sterically hindered carboxylic acids using EDC/DMAP or HATU. Sometimes I see the active ester, but the amine won't attack. Is my DMAP bad? Is the acid too steric?"

Scientist Response: It is unlikely your DMAP is "bad," but your system is likely hitting the "Steric Wall." When you combine a bulky carboxylic acid (e.g.,


-disubstituted) with a hindered amine, standard activation strategies (HATU, EDC/DMAP) often fail for two reasons:
  • The Active Ester Trap: The activated intermediate (e.g., the OBt ester or

    
    -acylpyridinium species) becomes so sterically crowded that the amine cannot approach the carbonyl carbon.
    
  • The

    
    -Acylurea Dead End:  With carbodiimides (EDC/DCC), if the amine attack is slow due to sterics, the 
    
    
    
    -acylisourea intermediate rearranges into an unreactive
    
    
    -acylurea byproduct.

Below is the diagnostic decision tree to rescue your synthesis.

DiagnosticTree Start Start: Low Yield / No Reaction CheckSterics Is the Acid or Amine Sterically Hindered? Start->CheckSterics CheckRacemization Is Racemization Observed? CheckSterics->CheckRacemization No (Electronic issue?) T3P_Route Protocol A: T3P Coupling (Propylphosphonic Anhydride) CheckSterics->T3P_Route Yes (Moderate Sterics) Ghosez_Route Protocol B: Ghosez's Reagent (Acid Chloride Formation) CheckSterics->Ghosez_Route Yes (Extreme Sterics) RemoveDMAP Remove DMAP. Use COMU/Oxyma or T3P/NMI CheckRacemization->RemoveDMAP Yes PyridineAcid Is substrate a Pyridine Acid? CheckRacemization->PyridineAcid No Zwitterion Solubility Issue: Protect Ring Nitrogen or use SOCl2 PyridineAcid->Zwitterion Yes

Figure 1: Diagnostic logic flow for selecting the correct remediation strategy based on steric and electronic bottlenecks.

Part 2: Technical FAQs & Troubleshooting

Q1: Why does adding more DMAP increase my impurities (racemization) instead of yield?

A: DMAP is a double-edged sword. While it accelerates the reaction by forming a highly electrophilic


-acylpyridinium ion, this intermediate is prone to racemization via proton abstraction at the 

-position.
  • Mechanism: The highly charged pyridinium ring pulls electron density so strongly that the

    
    -proton of your amino acid becomes acidic. Base (TEA/DIPEA) then removes it, destroying chirality.[1]
    
  • Fix: If you must use DMAP with chiral substrates, keep it catalytic (<10 mol%) and lower the temperature to 0°C. Better yet, switch to 4-PPY (4-pyrrolidinopyridine) which is more active but often used in lower loadings, or eliminate it entirely by using T3P (see Protocol A).[1]

Q2: I am trying to couple a "DMAP-like" acid (e.g., 2,6-dimethylisonicotinic acid). It won't dissolve or react.

A: Pyridine-based acids often exist as zwitterions (internal salt between the pyridine nitrogen and the carboxylic acid). They are insoluble in DCM or THF.

  • The Fix: You cannot use standard coupling reagents easily here because the substrate won't enter the solution phase to react. You must convert the acid to the Acid Chloride using Thionyl Chloride (

    
    ) or Ghosez's Reagent. This breaks the zwitterion (forming the HCl salt) and solubilizes the species.
    
Q3: HATU failed. Should I try PyBOP?

A: No. If HATU failed due to sterics, PyBOP will also fail; they both rely on forming an active ester that requires nucleophilic attack. You need to change the mechanism, not just the brand. You need a reagent that creates a smaller, "hotter" electrophile (like an acid chloride or mixed anhydride) or one that acts as a dehydrating agent without bulky leaving groups.[1]

Part 3: Validated Protocols

Protocol A: The "Gold Standard" for Sterics (T3P)

Why this works: T3P (Propylphosphonic anhydride) does not form a bulky active ester.[1] It acts as a geometric constrainer and water scavenger. It is the industry standard for hindered couplings because the byproduct is water-soluble (easy workup) and epimerization is negligible.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Amine (1.1 equiv)[1][2]

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[1]

  • Base: Pyridine (3.0 equiv) or N-Methylimidazole (NMI) (2.5 equiv).[1] Note: DIPEA is often less effective with T3P than Pyridine/NMI.

Step-by-Step:

  • Dissolve Acid and Amine in EtOAc (or DMF if insoluble).

  • Cool to 0°C.

  • Add Pyridine (or NMI). Stir for 5 mins.

  • Add T3P solution dropwise.

  • Allow to warm to RT. Crucial: If no reaction after 2 hours, heat to 50°C. T3P is thermally stable and often requires heat for steric systems.

  • Workup: Wash with water, then 0.5M HCl, then NaHCO3. The phosphorus byproducts wash away in water.[3]

Protocol B: The "Nuclear Option" (Ghosez’s Reagent)

Why this works: When even T3P fails, you must use an Acid Chloride.[1] However, standard


 is too harsh for acid-sensitive groups (Boc, t-Butyl esters).[1] Ghosez’s Reagent  (1-Chloro-N,N,2-trimethylpropenylamine) generates acid chlorides under neutral conditions .[1][4]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Ghosez’s Reagent (1.1 – 1.5 equiv)[1]

  • Amine (1.2 equiv)[1]

  • Base: DIPEA or TEA (2.0 equiv)[1]

  • Solvent: Dry DCM[1]

Step-by-Step:

  • Dissolve Carboxylic Acid in dry DCM at 0°C.

  • Add Ghosez’s Reagent dropwise. Stir for 1–2 hours at RT.[5]

    • Checkpoint: Monitor by TLC (methanol quench) to confirm conversion of Acid

      
       Methyl Ester (which indicates Acid Chloride formed).[1]
      
  • Once Acid Chloride formation is complete, cool back to 0°C.

  • Add the Amine and Base (DIPEA) solution slowly.

  • Stir at RT overnight.

Part 4: Comparative Data

Table 1: Reagent Performance in Sterically Hindered Couplings

ReagentSteric ToleranceEpimerization RiskWorkup DifficultyBest Use Case
HATU Low-MediumLowMedium (PF6 salts)Standard peptides, non-hindered.[1]
EDC/DMAP LowHigh (due to DMAP)High (Urea removal)Simple, achiral acids.[1]
T3P High Very LowLow (Water soluble)Primary choice for hindered/chiral.
Ghosez Very High Low (if base controlled)MediumExtreme sterics (Tertiary-tertiary coupling).[1]

Part 5: Mechanistic Visualization

The following diagram illustrates why T3P succeeds where Carbodiimides (EDC) fail in steric systems.

MechanismComparison cluster_EDC EDC/DMAP Failure Mode cluster_T3P T3P Success Mode Acid_EDC Steric Acid Inter_EDC O-Acylisourea (Bulky Intermediate) Acid_EDC->Inter_EDC + EDC Side_Prod N-Acylurea (Dead End) Inter_EDC->Side_Prod Slow Amine Attack (Steric Block) Acid_T3P Steric Acid Inter_T3P Mixed Anhydride (Compact) Acid_T3P->Inter_T3P + T3P/Base Product Amide Product Inter_T3P->Product Fast Attack (Less Steric Bulk)

Figure 2: Kinetic competition between productive coupling and rearrangement. T3P avoids the bulky O-acylisourea intermediate that plagues carbodiimide chemistries.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][6][7][8] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[8][9][10][11][12] Organic Process Research & Development, 20(2), 140–177.[1][8] Link[1]

  • Valeur, E., & Bradley, M. (2009).[1][6] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).[1][5] 1-Chloro-N,N,2-trimethylpropenylamine: A Versatile Reagent for the Synthesis of Acid Chlorides.[13] Angewandte Chemie International Edition, 8(6), 454-461.[1] Link[1]

  • Patterson, J. (2015).[1] Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.[14][15] Organic & Biomolecular Chemistry Blog. Link

Sources

Stability of tert-butyl 4-(dimethylamino)pyridine-2-carboxylate under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of tert-Butyl 4-(dimethylamino)pyridine-2-carboxylate

Case ID: TBU-DMAP-001 Status: Active Subject: Stability Profile & Troubleshooting under Basic Conditions

Executive Summary

tert-Butyl 4-(dimethylamino)pyridine-2-carboxylate exhibits exceptional stability under standard basic conditions. This resistance is driven by a synergistic "Steric-Electronic Shield":

  • Steric Bulk: The tert-butyl group physically blocks the trajectory of incoming nucleophiles (

    
     mechanism).
    
  • Electronic Deactivation: The 4-dimethylamino (DMAP) motif acts as a powerful resonance donor, increasing electron density at the carbonyl carbon and rendering it significantly less electrophilic than standard pyridine esters.

Operational Verdict: This compound survives aqueous hydroxides (NaOH, LiOH) and mild carbonate bases (


, 

). The primary risks are transesterification in alcoholic solvents or quaternization of the pyridine nitrogen.

Part 1: The Stability Mechanism (Expert Insight)

To understand why your ester is not hydrolyzing (or why it remains intact during cross-couplings), you must look at the molecular orbital competition.

The "Steric-Electronic Shield" Effect

Standard esters hydrolyze via nucleophilic attack on the carbonyl carbon. In this molecule, two factors prevent this:

  • The DMAP Resonance Effect: The nitrogen lone pair at the 4-position donates electron density into the pyridine ring.[1] This density is conjugated to the 2-position carbonyl. A more electron-rich carbonyl is a poorer electrophile, repelling the negatively charged hydroxide ion (

    
    ).
    
  • The tert-Butyl Blockade: Even if a nucleophile approaches, the bulky tert-butyl group prevents the formation of the tetrahedral intermediate required for hydrolysis.

Visualizing the Stability Logic

StabilityLogic Compound tert-Butyl 4-(dimethylamino) pyridine-2-carboxylate Base Basic Conditions (OH-, RO-, R2N-) Compound->Base Hydrolysis Hydrolysis Pathway (Attack by OH-) Base->Hydrolysis Transesterification Transesterification Risk (Attack by RO- in ROH) Base->Transesterification PyridineAttack Nucleophilic Aromatic Substitution (SnAr) Base->PyridineAttack Stable OUTCOME: STABLE (No Reaction) Hydrolysis->Stable Blocked by t-Bu Sterics & DMAP Electronics Risk OUTCOME: RISK (Methyl Ester Formation) Transesterification->Risk Possible with small alkoxides (NaOMe) PyridineAttack->Stable Blocked by electron-rich ring

Figure 1: Stability Decision Tree. The compound is resistant to hydrolysis and ring attack, with transesterification being the only significant base-mediated risk.

Part 2: Troubleshooting & FAQs

Q1: I treated the compound with 1M LiOH in THF/Water to hydrolyze the ester, but I recovered the starting material. Why? A: This is expected behavior. tert-Butyl esters are notoriously difficult to saponify under basic conditions due to the steric hindrance described above.

  • The Fix: If you need to cleave the ester, you must switch to acidic conditions (e.g., TFA/DCM or 4M HCl in Dioxane). The cleavage mechanism changes from Nucleophilic Acyl Substitution (base) to

    
     fragmentation (acid), which proceeds readily.
    

Q2: I performed a reaction in Methanol with


, and my product mass decreased by ~42 Da. What happened? 
A:  You likely caused Transesterification .
  • Diagnosis: The mass difference between a tert-butyl group (

    
    , mass 57) and a methyl group (
    
    
    
    , mass 15) is 42.
  • Mechanism: While stable to bulky bases, the carbonyl can still be attacked by small, potent nucleophiles like methoxide (

    
    ), which is generated in equilibrium between 
    
    
    
    and MeOH.
  • Prevention: Use non-nucleophilic alcoholic solvents (like tert-butanol) or aprotic polar solvents (DMF, DMSO, Acetonitrile) for basic reactions.

Q3: Can I use this compound in a Suzuki or Buchwald coupling with strong bases like NaOtBu? A: Generally, Yes .

  • Condition: tert-Butoxide (

    
    ) is too bulky to attack the tert-butyl ester carbonyl effectively.
    
  • Caveat: Ensure the reaction temperature does not exceed 100°C for prolonged periods, as thermal degradation can occur. The pyridine nitrogen can also coordinate to Pd catalysts, potentially requiring higher catalyst loading.

Q4: Is the pyridine ring susceptible to nucleophilic attack (SnAr) at the 6-position? A: No. The 4-dimethylamino group is a strong electron donor. This makes the pyridine ring electron-rich, effectively deactivating it towards Nucleophilic Aromatic Substitution (


), which requires an electron-deficient ring.

Part 3: Validated Protocols

Protocol A: Safe Basic Workup (Purification)

Use this protocol to remove acidic impurities or quench reactions without harming the ester.

Reagents:

  • Saturated Aqueous

    
     or 1M NaOH (Cold)
    
  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Step-by-Step:

  • Dilution: Dilute the reaction mixture with EtOAc (10 mL per mmol substrate).

  • Wash: Pour the organic phase into a separatory funnel. Add an equal volume of Saturated

    
     or 1M NaOH.
    
    • Note: The ester is stable to 1M NaOH at room temperature for short durations (< 1 hour).

  • Separation: Shake vigorously and separate the layers.

  • Drying: Dry the organic layer over anhydrous

    
     (Sodium Sulfate).
    
  • Concentration: Evaporate solvent under reduced pressure (

    
    ).
    
Protocol B: Intentional Transesterification (If desired)

Use this ONLY if you intend to convert the t-butyl ester to a methyl ester.

Reagents:

  • Methanol (Anhydrous)

  • Sodium Methoxide (NaOMe) - 0.5 equiv (Catalytic)

Step-by-Step:

  • Dissolution: Dissolve the tert-butyl ester in anhydrous Methanol (0.2 M concentration).

  • Activation: Add NaOMe (0.5 equiv).

  • Reflux: Heat to reflux (65°C) for 4–12 hours. Monitor by TLC/LCMS.

  • Quench: Cool to RT, add mild acid (Acetic Acid) to neutralize the base, then concentrate.

Comparative Data: Ester Stability

Reagent / ConditionSolventTempOutcomeRisk Level
1M LiOH / NaOH THF/H2ORTNo Reaction (Stable)Low
K2CO3 / Cs2CO3 DMF/DMSO80°CNo Reaction (Stable)Low
NaOMe / KOMe MethanolRefluxTransesterification (Methyl Ester)High
NaOtBu Toluene100°CStable Low
TFA (Acidic) DCMRTCleavage (Carboxylic Acid)Intentional

References

  • Mechanism of tert-Butyl Ester Stability

    • Study.com. "Why isn't it possible to hydrolyze a tertiary butyl ester with sodium hydroxide?"
    • 2[3][4][5][6][7][8][9]

  • Transesterification under Basic Conditions

    • Master Organic Chemistry.
    • 4[3][4][5][6][8][9]

  • Electronic Effects of 4-Dimethylamino Group

    • ACS Omega. "4-Dimethylaminopyridine-Catalyzed Metal-Free Aerobic Oxidation... Electronic effect of substituents.
    • 3[3][4][5][6][9]

  • General Protective Group Stability

    • Organic Chemistry Portal. "tert-Butyl Esters: Stability and Cleavage."[10]

    • 11[3][5][9]

Sources

Technical Support Center: Managing the Hygroscopic Nature of 4-(Dimethylamino)pyridine-2-carboxylate Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 4-(dimethylamino)pyridine-2-carboxylate salts. As a researcher, your focus is on achieving reproducible and accurate experimental outcomes. The inherent hygroscopicity of these valuable reagents presents a significant, yet manageable, challenge. Absorbed atmospheric moisture can lead to inaccurate measurements, altered reactivity, and potential sample degradation, ultimately compromising your results.[1]

This guide is structured to provide you with both immediate answers through our FAQ section and in-depth, field-proven protocols to ensure the integrity of your materials and the success of your research. We will move beyond simple instructions to explain the scientific principles behind each recommendation, empowering you to make informed decisions in your laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the handling of hygroscopic salts.

Q1: What is hygroscopicity and why is it a critical issue for 4-(dimethylamino)pyridine-2-carboxylate salts?

A1: Hygroscopicity is the tendency of a substance to readily attract and absorb water molecules from the surrounding atmosphere.[2][3] For an ionic compound like a 4-(dimethylamino)pyridine-2-carboxylate salt, this is a particularly significant issue for several reasons:

  • Inaccurate Stoichiometry: The measured weight of your sample will be a combination of the compound and an unknown amount of water. This leads to critical errors in molar calculations, affecting reaction stoichiometry and the final concentration of your solutions.[1]

  • Physical State Alteration: Water absorption can cause the fine, crystalline powder to clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense accurately.[1][3]

  • Chemical Instability: The presence of water can create an environment ripe for hydrolysis or other degradation pathways, potentially reducing the purity and efficacy of the reagent.[1] The hydration shell that forms around the carboxylate group can also modulate its chemical reactivity in subtle ways.[4][5]

Q2: How can I visually determine if my salt has absorbed atmospheric moisture?

A2: While quantitative analysis is the only definitive method, there are strong visual and physical indicators. A fresh, dry sample should be a free-flowing, crystalline powder. Signs of water absorption include:

  • Clumping or Caking: The powder no longer flows easily and forms aggregates.

  • "Wet" or Pasty Appearance: The material loses its dry, powdery look and may appear damp.

  • Adherence to Container Walls: The salt may stick to the sides of the bottle or vial more than usual.

If you observe these signs, it is highly probable that the sample has been compromised by moisture.

Q3: What are the immediate consequences of using a "wet" sample in my moisture-sensitive reaction?

A3: Using a hygroscopic reagent that has absorbed water in a moisture-sensitive experiment can lead to a range of negative outcomes. Water can act as an unwanted nucleophile, quench organometallic reagents, deactivate catalysts, or promote side reactions, resulting in:

  • Low or No Yield: The primary reaction pathway is inhibited or fails completely.

  • Formation of Impurities: The presence of water leads to the creation of undesired byproducts, complicating purification and analysis.

  • Poor Reproducibility: The unknown and variable amount of water introduced with the reagent makes it nearly impossible to reproduce results between experiments.[1]

Q4: What is the single most important practice for storing these salts?

A4: The most critical practice is to minimize exposure to the atmosphere at all times. Upon receipt, and after every use, the container must be tightly sealed. For long-term storage and to maintain integrity, the primary container should be placed inside a secondary containment system with a desiccant, such as a desiccator cabinet or a sealed bag with desiccant pouches.[1][6] For highly critical applications, storage inside an inert atmosphere glovebox is the gold standard.[1][7]

Q5: Can I dry my 4-(dimethylamino)pyridine-2-carboxylate salt if it has absorbed water?

A5: Yes, it is often possible to dry a salt that has absorbed a small amount of water. The most common method is drying under vacuum at a mild temperature.[2][8] However, it is crucial to first consult the product's Safety Data Sheet (SDS) or other technical documentation to determine its thermal stability.[9] Overheating can cause decomposition. If the compound's stability is uncertain or if it has been grossly exposed to moisture, using a fresh, unopened container is the safest and most reliable course of action.[1]

Section 2: Troubleshooting Guide

Use this guide to diagnose and resolve specific issues encountered during your experiments.

Problem Observed Probable Cause Recommended Solution & Rationale
Weight on the analytical balance is constantly increasing. The compound is actively absorbing moisture from the ambient air during the weighing process.[1]Primary Solution: Move the weighing process into a controlled, low-humidity environment, such as a glovebox.[1][10] Alternative: Work as quickly as possible. Use a weighing boat and have your dissolution solvent ready. Minimize the time the primary container is open. Consider "weighing by difference" (weigh the sealed vial, dispense solid, re-weigh the sealed vial) to reduce exposure time.[1]
The solid material appears clumpy or caked upon opening. Improper storage or previous exposure to a humid environment has allowed significant water uptake.Action: The integrity of the material is compromised. Follow the protocol for drying the compound under vacuum (see SOP 3). The principle is to remove the absorbed water without thermally degrading the salt. For critical experiments, discard the compromised reagent and use a new, unopened container.
My reaction yield is low, or I'm seeing unexpected byproducts. Unquantified water introduced with the hygroscopic salt is likely interfering with the reaction chemistry.Investigation: Prepare solutions fresh for each experiment using a properly stored and handled sample.[1] If possible, quantify the water content of your starting material using Karl Fischer titration. Corrective Action: Implement the best practices for handling as outlined in SOP 2 (Glovebox Handling) to eliminate moisture as a variable.
I am observing poor reproducibility between experiments. Inconsistent handling and weighing procedures are leading to variable amounts of water being introduced in each experimental run.[1]Systematic Approach: Standardize your workflow. Ensure that every time the salt is handled, it is done under the same conditions. Using an inert atmosphere glovebox (SOP 2) is the most effective way to guarantee consistency and eliminate moisture-related variability.

Section 3: Standard Operating Procedures (SOPs)

These detailed protocols provide step-by-step guidance for key handling procedures.

SOP 1: Protocol for Weighing and Dispensing Under Ambient Conditions

This procedure is a compromise and should only be used for non-critical applications where some moisture contamination is tolerable. The key principle is speed and minimization of exposure.

  • Preparation: Before opening the reagent container, ensure all other materials are ready. This includes having a clean, dry spatula, a weighing vessel on the tared balance, and the pre-measured solvent for dissolution in a sealed flask nearby.

  • Dispensing: Briefly open the main container. Quickly remove the approximate amount of salt needed and immediately and tightly reseal the main container.[2] The less time the bulk material is exposed to air, the better.

  • Weighing: Add the salt to the weighing vessel and record the stable weight as quickly as possible. Do not wait if you see the weight beginning to climb.

  • Transfer: Immediately transfer the weighed solid into the reaction flask or the flask containing the solvent.

  • Storage: Promptly return the main container to a desiccator for proper storage.

SOP 2: Protocol for Handling and Weighing in an Inert Atmosphere Glovebox

This is the gold standard for maintaining the anhydrous nature of the salt and ensuring the highest level of accuracy and reproducibility.[7][11]

  • Glassware Preparation: All glassware to be used with the salt must be rigorously dried beforehand by heating in an oven (e.g., 140°C for at least 4 hours) and then cooled in the glovebox antechamber or under a stream of dry inert gas.[12]

  • Material Transfer: Place the sealed container of the 4-(dimethylamino)pyridine-2-carboxylate salt, along with dry spatulas, weighing vessels, and vials, into the glovebox antechamber.

  • Antechamber Purge: Evacuate and refill the antechamber with the glovebox's inert gas (typically argon or nitrogen) for at least three cycles to remove atmospheric air and moisture.

  • Weighing: Inside the main glovebox chamber, unseal the reagent container. Using a pre-tared weighing vessel on the glovebox's internal analytical balance, accurately weigh the desired amount of the salt. The weight should be perfectly stable in the dry atmosphere.

  • Sealing and Dissolution: Tightly reseal the main reagent container. The weighed solid can now be added to a reaction vessel containing anhydrous solvent, all within the controlled inert environment.

  • Storage: The main container can be safely stored within the glovebox to prevent any future exposure to moisture.

SOP 3: Protocol for Drying a Hygroscopic Sample (Vacuum Oven Method)

This procedure should be performed only after confirming the thermal stability of the compound.

  • Safety Check: Consult the Safety Data Sheet (SDS) for the decomposition temperature of the salt. Set the vacuum oven temperature well below this limit. A mild temperature (e.g., 40-50°C) is often sufficient.

  • Sample Preparation: Spread the clumpy solid in a thin layer in a clean, dry glass container, such as a watch glass or a crystallization dish, to maximize the surface area for drying.

  • Drying: Place the container in the vacuum oven. Close the door and slowly apply vacuum. Once a stable vacuum is achieved, allow the sample to dry for several hours (4-24 hours, depending on the amount of water absorbed).

  • Cooling: Release the vacuum using a dry inert gas like nitrogen or argon. Do not release the vacuum with ambient air, as the warm, dry salt will rapidly re-absorb moisture.

  • Immediate Transfer: Once at room temperature, immediately transfer the dried salt to a tightly sealed container and store it in a desiccator or glovebox.

Section 4: Data & Visualization

Table 1: Summary of Storage Conditions
Method Description Pros Cons Best For
Good Tightly sealed original container stored on an open shelf.Simple, no extra equipment needed.Offers minimal protection; repeated opening introduces moisture.Short-term storage of non-critical reagents.
Better Tightly sealed container placed in a desiccator with an active desiccant (e.g., silica gel).[1]Significantly reduces moisture exposure from the headspace. Protects between uses.Requires maintaining the desiccant. Does not protect during active handling.Standard practice for all hygroscopic reagents.
Best Tightly sealed container stored and handled exclusively within an inert atmosphere glovebox.[1][10]Provides the ultimate protection from atmospheric moisture and oxygen. Ensures sample integrity.Requires access to specialized, expensive equipment.Moisture-sensitive reactions, preparation of analytical standards, and long-term storage of critical materials.
Diagrams

G cluster_workflow Decision Workflow for Handling Hygroscopic Salts start Receive / Access Container of Salt inspect Visually Inspect Powder start->inspect is_clumped Is material clumpy or caked? inspect->is_clumped is_critical Is this for a moisture-sensitive application? is_clumped->is_critical Yes (Clumped) weigh Proceed to Weighing Protocol is_clumped->weigh No (Free-flowing) dry_sample Dry sample per SOP 3 (check thermal stability first) is_critical->dry_sample No (Non-critical) use_new Use a new, unopened container is_critical->use_new Yes (Critical) dry_sample->weigh store Store container in desiccator immediately after use weigh->store G cluster_ambient Ambient Weighing (High Risk) cluster_glovebox Glovebox Weighing (Best Practice) a1 Prepare all materials (spatula, solvent) beforehand a2 Open container, quickly remove sample, reseal immediately a1->a2 a3 Place on balance, record first stable weight a2->a3 a4 Transfer immediately to solvent a3->a4 g1 Dry all glassware in oven g2 Transfer all materials to antechamber g1->g2 g3 Purge antechamber (3x cycles) g2->g3 g4 Weigh sample on internal balance in inert atmosphere g3->g4 g5 Transfer to anhydrous solvent inside glovebox g4->g5 start Weighing Protocol Selection start->a1 Non-critical use start->g1 Critical / Moisture-sensitive use

Caption: Comparison of weighing workflows for hygroscopic compounds.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • Cupane, A., Fomina, M., & Piazza, R. (2020). Hydration of Carboxyl Groups: A Route toward Molecular Recognition? ACS Omega, 5(18), 10286-10291. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • Google Patents. (1932). US2018797A - Method for drying hygroscopic material and the product thereof.
  • Google Patents. (1976). US3972128A - Process for drying hygroscopic materials.
  • Rompicharla, V. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 3.2: Drying Agents. Retrieved from [Link]

  • Reddit. (2017). Drying and Storing Hygroscopic Salts. r/chemistry. Retrieved from [Link]

  • Wang, D. P., Chang, L. C., & Wang, M. T. (2001). Stability of 4-DMAP in solution. Drug Development and Industrial Pharmacy, 27(9), 997-1001. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]

  • Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals? r/labrats. Retrieved from [Link]

  • Course Hero. (2021). Why is the water solubility of a carboxylate salt greater than that of its parent carboxylic acid? Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.1: Structure and Properties of Carboxylic Acids and their Salts. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 17.13: Reactions of Carboxylic Acids—General Features. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Dimethylamino)pyridine-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2007). Hydration of Carboxylate Anions: Infrared Spectroscopy of Aqueous Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Dimethylamino-pyridine(DMAP). Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Dimethylaminopyridine. Retrieved from [Link]

  • ResearchGate. (2009). Structural Analyses of N-Acetylated 4-(Dimethylamino)pyridine (DMAP) Salts. Retrieved from [Link]

Sources

Validation & Comparative

Navigating the NMR Landscape of Substituted Pyridine-2-Carboxylates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing unparalleled insight into molecular architecture. This guide delves into the NMR characterization of tert-butyl 4-(dimethylamino)pyridine-2-carboxylate, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis.

Predicted NMR Characterization of tert-butyl 4-(dimethylamino)pyridine-2-carboxylate

The structure of tert-butyl 4-(dimethylamino)pyridine-2-carboxylate features a pyridine ring substituted at the 2-position with a tert-butyl carboxylate group and at the 4-position with a dimethylamino group. These substituents exert significant electronic effects that influence the chemical shifts of the pyridine ring protons and carbons.

Predicted ¹H NMR Spectrum:

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons at the C3, C5, and C6 positions of the pyridine ring.

  • H6: This proton is ortho to the nitrogen atom and the C2-carboxylate group. The electron-withdrawing nature of the nitrogen and the ester will deshield this proton, causing it to appear at the lowest field (highest ppm). It is expected to be a doublet.

  • H3: This proton is meta to the nitrogen and ortho to the electron-withdrawing carboxylate group, but meta to the electron-donating dimethylamino group. This will result in a downfield shift, and it is expected to appear as a doublet.

  • H5: This proton is ortho to the strongly electron-donating dimethylamino group and meta to the carboxylate group. The significant shielding from the dimethylamino group will cause this proton to appear at the highest field (lowest ppm) among the aromatic protons. It is expected to be a doublet of doublets.

The aliphatic region will be characterized by two singlets:

  • N(CH₃)₂: A singlet corresponding to the six equivalent protons of the two methyl groups of the dimethylamino substituent.

  • C(CH₃)₃: A singlet corresponding to the nine equivalent protons of the three methyl groups of the tert-butyl ester.

Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide further structural confirmation.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon will appear at the lowest field, typically in the range of 160-170 ppm.

  • Pyridine Ring Carbons:

    • C2 and C4: These carbons are directly attached to the substituents. The C4 carbon, bonded to the electron-donating dimethylamino group, will be significantly shielded. The C2 carbon, attached to the electron-withdrawing carboxylate group, will be deshielded.

    • C6: This carbon, ortho to the ring nitrogen, will be deshielded.

    • C3 and C5: The chemical shifts of these carbons will be influenced by the combined electronic effects of the substituents.

  • Aliphatic Carbons:

    • N(CH₃)₂: The carbon atoms of the dimethylamino group will appear as a single peak.

    • C(CH₃)₃ and C(_CH_₃)₃: The quaternary carbon and the methyl carbons of the tert-butyl group will each give rise to a distinct signal.

The predicted NMR data is summarized in the table below.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H3~7.0-7.2 (d)~110-115
H5~6.5-6.7 (dd)~105-110
H6~8.0-8.2 (d)~148-152
N(CH₃)₂~3.0-3.2 (s, 6H)~35-40
C(CH₃)₃~1.5-1.6 (s, 9H)~28-30 (CH₃), ~80-85 (quaternary C)
C=O-~163-167
C2-~155-160
C4-~150-155

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we will now compare the expected NMR characteristics of our target molecule with the experimentally determined data for relevant analogues.

4-(Dimethylamino)pyridine (DMAP)

DMAP provides a baseline for understanding the influence of the powerful electron-donating dimethylamino group on the pyridine ring.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H2, H68.16 (d)149.9
H3, H56.64 (d)106.8
N(CH₃)₂3.03 (s)39.3
C4-155.2

Source: SDBS (Spectral Database for Organic Compounds)

The strong shielding effect of the dimethylamino group at the 4-position in DMAP results in a significant upfield shift of the ortho protons (H3, H5) to 6.64 ppm compared to unsubstituted pyridine (H3, H5 at ~7.4 ppm). This corroborates our prediction of an upfield shift for H5 in our target molecule.

Methyl 2-Pyridinecarboxylate

This compound allows us to assess the impact of a carboxylate group at the 2-position without the influence of the dimethylamino group.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H38.13 (dd)125.4
H47.87 (td)137.1
H57.50 (ddd)127.2
H68.72 (ddd)149.9
OCH₃3.97 (s)52.9
C=O-165.4
C2-147.8

Source: SDBS (Spectral Database for Organic Compounds)

The electron-withdrawing nature of the methyl carboxylate group at the 2-position deshields the adjacent protons, particularly H6, which resonates at a low field of 8.72 ppm. This supports our prediction that H6 will be the most downfield aromatic proton in our target molecule.

Experimental Protocol for NMR Data Acquisition

For researchers intending to synthesize and characterize tert-butyl 4-(dimethylamino)pyridine-2-carboxylate, the following is a standard protocol for obtaining high-quality NMR data.

1. Sample Preparation: a. Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). b. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required. c. Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. b. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

3. Data Acquisition: a. ¹H NMR: i. Acquire a standard one-dimensional proton spectrum. ii. Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds. b. ¹³C NMR: i. Acquire a proton-decoupled carbon spectrum. ii. Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds. c. 2D NMR (Optional but Recommended): i. COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks. ii. HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms. iii. HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the connectivity of substituents.

Visualizing Molecular Structure and NMR Relationships

The following diagrams, generated using Graphviz, illustrate the molecular structure and the expected NMR correlations.

Caption: Molecular structure of tert-butyl 4-(dimethylamino)pyridine-2-carboxylate.

predicted_nmr cluster_1H Predicted ¹H NMR cluster_13C Predicted ¹³C NMR H6 H6 (~8.0-8.2 ppm, d) H3 H3 (~7.0-7.2 ppm, d) H5 H5 (~6.5-6.7 ppm, dd) NMe2_H N(CH₃)₂ (~3.0-3.2 ppm, s) tBu_H C(CH₃)₃ (~1.5-1.6 ppm, s) CO C=O (~163-167 ppm) C2 C2 (~155-160 ppm) C4 C4 (~150-155 ppm) C6 C6 (~148-152 ppm) C3 C3 (~110-115 ppm) C5 C5 (~105-110 ppm) NMe2_C N(CH₃)₂ (~35-40 ppm) tBu_C C(CH₃)₃ (~28-30 ppm) tBu_Cq C(CH₃)₃ (quat, ~80-85 ppm)

Caption: Predicted ¹H and ¹³C NMR chemical shift ranges.

Conclusion

While experimental NMR data for tert-butyl 4-(dimethylamino)pyridine-2-carboxylate is not readily found in public databases, a robust prediction of its ¹H and ¹³C NMR spectra can be made based on the analysis of substituent effects and comparison with structurally related molecules. The electron-donating dimethylamino group at the 4-position will cause a significant shielding of the ortho and para positions of the pyridine ring, while the electron-withdrawing tert-butyl carboxylate group at the 2-position will deshield the adjacent protons and carbons. This guide provides a comprehensive framework for researchers to anticipate, interpret, and verify the NMR characterization of this and similar substituted pyridine derivatives, thereby facilitating their research and development endeavors.

References

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

Publish Comparison Guide: Structural Analysis of tert-butyl 4-(dimethylamino)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural analysis and comparison of tert-butyl 4-(dimethylamino)pyridine-2-carboxylate , a derivative of the widely used super-acylation catalyst DMAP.

While the specific X-ray crystal structure of this tert-butyl ester is not currently deposited in open-access crystallographic databases (CSD/CCDC), this guide synthesizes data from the parent compound (DMAP ) and related pyridine-2-carboxylates to construct a predictive structural model. This approach enables researchers to anticipate physicochemical properties, reactivity, and crystallization behavior.

Executive Summary

tert-butyl 4-(dimethylamino)pyridine-2-carboxylate represents a "push-pull" pyridine system. It combines the strong electron-donating dimethylamino group at the 4-position (the "push") with an electron-withdrawing tert-butyl ester at the 2-position (the "pull").

  • Primary Utility: Ligand design for metal catalysis, specialized acylation catalysts, and pharmaceutical intermediates.

  • Structural Significance: The bulky tert-butyl group at the C2 position introduces significant steric strain, potentially altering the planarity of the ester group relative to the pyridine ring, unlike the planar methyl ester analogs.

Predictive Structural Analysis

The "Push-Pull" Electronic System

The crystal packing and bond lengths are governed by the resonance interaction between the N-dimethyl group and the pyridine ring.

  • Quinoid Character: In DMAP derivatives, the C4-N(Me)2 bond is significantly shorter (approx. 1.36 Å) than a standard C-N single bond (1.47 Å), indicating double-bond character.

  • Ester Conjugation: The C2-carboxylate normally seeks coplanarity with the pyridine ring to maximize conjugation. However, the tert-butyl group creates steric clash with the pyridine nitrogen lone pair or the C3-proton, likely forcing a twisted conformation.

Predicted Crystallographic Parameters

Based on the Cambridge Structural Database (CSD) trends for analogous 4-aminopyridines and picolinates:

ParameterDMAP (Parent) [Experimental]tert-Butyl Ester Derivative [Predicted]Structural Logic
Crystal System MonoclinicMonoclinic or Triclinic Low symmetry due to bulky flexible t-Bu group.
Space Group P21/nP21/c or P-1 Common for asymmetric organic esters.
C4–N(Exocyclic) Bond 1.362 Å1.35 – 1.37 Å Strong resonance donation remains intact.
C2–C(Carboxyl) Bond N/A1.50 – 1.52 Å Standard sp2-sp2 single bond.
Pyridine Ring Planarity PlanarSlightly Distorted Steric bulk of t-Bu may induce slight ring puckering.
Intermolecular Forces C–H···N H-bondsWeak C–H···O / Van der Waals Ester oxygen acts as a weak acceptor; t-Bu dominates packing via dispersion forces.

Comparative Performance Analysis

Basicity and Nucleophilicity

The introduction of the ester group fundamentally alters the catalyst profile compared to DMAP.

  • DMAP: pKa ~9.6. Highly nucleophilic. Forms stable acyl-pyridinium salts.

  • 2-Carboxylate Ester: pKa ~4-5 (Predicted). The Electron Withdrawing Group (EWG) at C2 inductively destabilizes the protonated pyridine nitrogen.

    • Implication: This compound is a weaker base and nucleophile than DMAP, making it suitable for reactions requiring milder activation or where DMAP causes side reactions (e.g., racemization).

Solubility Profile
  • DMAP: Soluble in water, alcohols, DCM.

  • tert-Butyl Ester: Highly lipophilic.

    • Advantage: Excellent solubility in non-polar solvents (Hexane, Toluene), facilitating homogeneous catalysis in non-polar media where DMAP might precipitate.

Experimental Protocols

Synthesis & Crystallization Workflow

To obtain X-ray quality crystals, a high-purity sample is required. The following protocol ensures removal of the parent acid which interferes with crystal lattice formation.

SynthesisWorkflow Start Precursor: 4-Dimethylaminopicolinic Acid Step1 Esterification: Boc Anhydride (Boc2O) + tBuOH Catalyst: DMAP (10 mol%) Start->Step1 Activation Step2 Workup: Wash w/ NaHCO3 (Remove Acid) Dry over MgSO4 Step1->Step2 Quench Step3 Purification: Flash Column Chromatography (Hexane:EtOAc 80:20) Step2->Step3 Isolate Cryst Crystallization: Slow Evaporation Solvent: Pentane/DCM (10:1) Step3->Cryst Pure Oil/Solid Analysis X-Ray Diffraction (Mo K-alpha source) Cryst->Analysis Single Crystal

Figure 1: Optimized workflow for the synthesis and crystallization of tert-butyl 4-(dimethylamino)pyridine-2-carboxylate.

Crystallization Methodology
  • Solvent Selection: The compound is likely an oil or low-melting solid. Use a binary solvent system.

    • Solvent A (Good): Dichloromethane (DCM) or Ethyl Acetate.

    • Solvent B (Poor): Pentane or Hexane.

  • Vapor Diffusion Method:

    • Dissolve 50 mg of the ester in 0.5 mL of DCM in a small inner vial.

    • Place this open vial inside a larger jar containing 5 mL of Pentane.

    • Seal the outer jar. Pentane vapors will slowly diffuse into the DCM, reducing solubility and promoting high-quality crystal growth over 48-72 hours.

Mechanistic Implications (Resonance)

The structural stability and reactivity are defined by the competition between the amine and the ester.

Resonance StructureA Neutral Form (Aromatic Pyridine) StructureB Zwitterionic Form (Quinoid Structure) StructureA->StructureB Resonance (e- donation from NMe2) Desc Quinoid form contributes to: 1. Short C4-N bond 2. Increased electron density at C3/C5 3. Reduced electrophilicity of Ester StructureB->Desc

Figure 2: Resonance contribution illustrating the electron donation from the dimethylamino group, which stabilizes the pyridine ring but competes with the electron-withdrawing ester.

References

  • Crystal Structure of DMAP: Ohms, U., Guth, H. (1984). "4-Dimethylaminopyridine".[1][2][3][4][5][6][7][8] Zeitschrift für Kristallographie.

  • Reactivity of DMAP Derivatives: Berry, D. J., et al. (2001). "Crystal structures of 4-dimethylaminopyridinium derivatives". CrystEngComm.

  • Synthesis of Pyridine Carboxylates: Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation Catalysts". Chemical Society Reviews.

  • General Crystallography of Esters: Schweizer, W. B., Dunitz, J. D. (1982). "Structural characteristics of the carboxylic ester group". Helvetica Chimica Acta.

Sources

The "Dead" Nitrogen: Deconstructing the Nucleophilic Collapse of 2-Ester Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of 2-Ester Group on Nucleophilicity of the Pyridine Nitrogen Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of heterocyclic chemistry, the pyridine nitrogen is a ubiquitous nucleophile and basic center, pivotal in acylation catalysis (e.g., DMAP) and ligand design. However, the introduction of an ester group at the 2-position (alpha-position) creates a "nucleophilic dead zone."

This guide analyzes the Methyl Picolinate (2-carbomethoxypyridine) system against standard Pyridine and the hyper-nucleophilic 4-Dimethylaminopyridine (DMAP). We demonstrate that the 2-ester group suppresses nitrogen nucleophilicity through a synergistic "Electronic-Steric Pincer," rendering the molecule kinetically inert for standard nucleophilic attacks (e.g., Menshutkin reactions) while retaining utility in chelation and metal-directed synthesis.

Mechanistic Analysis: The Electronic-Steric Pincer

The dramatic loss of nucleophilicity in 2-ester pyridines is not a single-variable phenomenon. It is the result of two opposing forces working in tandem to deactivate the nitrogen lone pair.

Electronic Deactivation (Thermodynamic Control)

The ester group (-COOR) is a strong Electron Withdrawing Group (EWG).

  • Inductive Effect (-I): The electronegative oxygens pull electron density through the sigma bond framework, directly reducing the electron density available at the nitrogen lone pair.

  • Resonance Effect (-R): While the nitrogen lone pair is orthogonal to the

    
    -system and does not delocalize into the ring, the electron-deficient ring (exacerbated by the ester) holds the lone pair more tightly, lowering the energy of the HOMO (Highest Occupied Molecular Orbital).
    

Quantitative Evidence (pKa Correlation): The basicity (pKa) of the conjugate acid is a direct proxy for the thermodynamic availability of the lone pair.

CompoundStructurepKa (Conjugate Acid)Relative Basicity
DMAP 4-Dimethylaminopyridine9.7~30,000x
2-Picoline 2-Methylpyridine5.9~5x
Pyridine Unsubstituted5.2 1x (Reference)
Methyl Picolinate 2-COOMe-Pyridine2.2 0.001x

Data Sources: NIST Standard Reference Data [1], ChemicalBook [2].

Insight: The drop from pKa 5.2 to 2.2 represents a 1000-fold decrease in basicity. Thermodynamically, the nitrogen in methyl picolinate is essentially non-basic in aqueous media.

Steric Blockade (Kinetic Control)

While pKa describes thermodynamics, nucleophilicity is a kinetic phenomenon . The 2-position is unique due to the "Ortho Effect."

  • Rotational Barrier: The ester group is not static. To minimize dipole repulsion, the carbonyl oxygen often orients away from the nitrogen, but the methoxy group or the sheer volume of the carbonyl carbon creates a "steric wall."

  • Trajectory Interference: Nucleophilic attack requires a specific approach trajectory (Burgi-Dunitz angle). The 2-ester group physically obstructs this path, imposing a massive activation energy penalty (

    
    ) for SN2 type reactions (e.g., alkylation).
    
Visualizing the Deactivation

The following diagram illustrates the opposing vectors that crush the nucleophilicity of the 2-ester pyridine compared to DMAP.

Nucleophilicity cluster_0 Hyper-Nucleophile (DMAP) cluster_1 Deactivated (Methyl Picolinate) DMAP DMAP Nitrogen (pKa 9.7) Donation +M Effect (NMe2 pushes e-) DMAP->Donation Nucleophile Electrophile (e.g., Alkyl Halide) DMAP->Nucleophile Fast Attack (k_rel > 10^4) EstPy 2-Ester Pyridine N (pKa 2.2) Induction -I Effect (Ester pulls e-) EstPy->Induction Steric Steric Blockade (Ortho Shielding) EstPy->Steric Kinetic Barrier EstPy->Nucleophile Blocked/Slow (k_rel -> 0)

Figure 1: Comparative analysis of electronic and steric vectors affecting nitrogen nucleophilicity.

Comparative Performance Guide

This table serves as a decision matrix for selecting pyridine derivatives based on required nucleophilicity.

FeaturePyridine 2-Picoline (2-Me) Methyl Picolinate (2-COOMe) DMAP
Electronic State NeutralActivated (+I)Deactivated (-I, -R) Super-Activated (+M)
Steric Hindrance LowMedium (Ortho)High (Ortho + Rotamer) Low
N-Alkylation Rate FastModerateNegligible Very Fast
Acylation Catalyst? ModeratePoorInactive Excellent
Metal Binding MonodentateMonodentateBidentate (Chelate) Monodentate
Primary Use Solvent/BasePrecursorLigand / Pharmacophore Catalyst

Experimental Validation Protocols

As a Senior Scientist, relying on literature values is insufficient. You must validate the nucleophilicity in your specific matrix. The following protocols are self-validating systems.

Protocol A: The Menshutkin Kinetics Assay

This is the "Gold Standard" for measuring relative nucleophilicity. It measures the rate of quaternization with Methyl Iodide (MeI).

Objective: Determine the pseudo-first-order rate constant (


) for N-methylation.

Workflow Diagram:

Kinetics Step1 Preparation: 0.1M Substrate in CD3CN (Pyridine vs. Me-Picolinate) Step2 Initiation: Add 1.0 eq Methyl Iodide (MeI) Step1->Step2 Step3 Monitoring: 1H NMR at 25°C Track N-Me Signal shift Step2->Step3 Step4 Data Processing: Plot ln([Substrate]) vs Time Step3->Step4 Step5 Output: Rate Constant (k) Step4->Step5

Figure 2: Workflow for NMR-based Menshutkin kinetics.

Detailed Methodology:

  • Solvent: Use deuterated acetonitrile (

    
    ) to avoid solvolysis competition.
    
  • Setup: In an NMR tube, dissolve 0.05 mmol of the pyridine derivative.

  • Reference: Add an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not react with MeI.

  • Reaction: Add 0.5 mmol (10 equiv) of Methyl Iodide. The large excess ensures pseudo-first-order kinetics.

  • Acquisition: Acquire

    
     NMR spectra every 10 minutes for 2 hours.
    
    • Pyridine:[1][2][3][4] Expect rapid appearance of the N-methyl pyridinium peak (

      
       ~8.5-9.0 ppm).
      
    • Methyl Picolinate:[5] Expect zero to negligible change over 24 hours.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Protocol B: pKa Determination (Potentiometric)

For a quick thermodynamic check:

  • Prepare a 0.01 M solution of the ester in water (ensure solubility; add 10% MeOH if needed).

  • Titrate with 0.1 M HCl.

  • Validation: Methyl picolinate is so weakly basic that the inflection point will be difficult to observe in water (leveling effect). You may need to perform the titration in non-aqueous media (glacial acetic acid) with perchloric acid to see a distinct endpoint.

Implications for Drug Design & Synthesis

The "Prodrug" Advantage

The low nucleophilicity of the 2-ester pyridine nitrogen is a feature, not a bug, in drug design.

  • Metabolic Stability: Unlike DMAP or pyridine, the nitrogen in methyl picolinate is unlikely to be N-oxidized or N-methylated by metabolic enzymes (e.g., methyltransferases), improving the drug's half-life.

  • Chelation Therapy: Picolinic acid derivatives are excellent bidentate ligands for Zn(II) and Fe(II). The nitrogen binds only when assisted by the chelate effect of the carboxylate oxygen. It does not bind indiscriminately to protons, allowing it to function at physiological pH.

Synthetic Utility
  • Selective Alkylation: If you have a molecule with an imidazole nitrogen and a 2-ester pyridine nitrogen, you can selectively alkylate the imidazole without protecting the pyridine. The 2-ester group acts as an intrinsic protecting group.

References

  • NIST Chemistry WebBook. 2-Pyridinecarboxylic acid, methyl ester (Methyl Picolinate). National Institute of Standards and Technology. [Link]

  • PubChem. 2-Carbomethoxypyridine Compound Summary. National Library of Medicine. [Link]

  • Brotzel, F., Mayr, H., et al. (2007).[6] Nucleophilicities and Carbon Basicities of Pyridines.[1][6][7] Chemistry - A European Journal.[6] (Establishes the correlation between basicity and nucleophilicity for pyridines). [Link]

  • RSC Publishing. Nucleophilic and general base catalysis by pyridine and methylpyridines. (Demonstrates the failure of 2-substituted pyridines in nucleophilic catalysis). [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of Tert-butyl 4-(dimethylamino)pyridine-2-carboxylate

[1][2]

Executive Summary & Hazard Logic

Tert-butyl 4-(dimethylamino)pyridine-2-carboxylate is a specialized pyridine derivative.[1][2] While specific toxicological data for this exact ester may be sparse compared to commodity chemicals, it must be handled as a High-Hazard Intermediate due to its structural homology to 4-Dimethylaminopyridine (DMAP) .[1][2]

The Safety Logic (Risk Bridging):

  • Parent Pharmacophore: 4-DMAP (CAS 1122-58-3) is a known neurotoxin and is fatal in contact with skin (Acute Tox.[1][2] 1) due to rapid transdermal absorption.[2][3]

  • Structural Modification: The tert-butyl ester at the C2 position increases the molecule's lipophilicity (LogP).[2] This modification often facilitates even faster transport across lipid bilayers (skin/cell membranes) compared to the parent acid.[2]

  • Operational Mandate: Treat this compound with the same rigor as P-listed hazardous wastes (e.g., P056) until certified otherwise.

Chemical Profile
PropertyDetail
Chemical Name Tert-butyl 4-(dimethylamino)pyridine-2-carboxylate
Structural Class Aminopyridine / Carboxylate Ester
Physical State Solid (typically off-white to yellow powder)
Primary Hazards Acute Toxicity (Dermal/Oral) , Skin/Eye Irritant, STOT-SE (Respiratory)
Incompatibilities Strong Acids (Exothermic protonation), Oxidizers (N-oxide formation)

Pre-Disposal Protocol: Segregation & Containment

Effective disposal begins at the bench.[2] Improper segregation is the leading cause of waste vendor rejection and lab accidents.[2]

A. Waste Stream Classification

You must classify this material as "Toxic Organic Waste (Non-Halogenated)" .[2]

  • Do NOT mix with acidic waste streams. The basic pyridine nitrogen will protonate exothermically, potentially pressurizing the container.[2]

  • Do NOT mix with methylating agents (e.g., Methyl Iodide).[2] This generates quaternary ammonium salts which may alter the waste profile or precipitate unexpectedly.[2]

B. Containment Strategy
  • Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk for highly toxic solids.[2]

  • Liquid Waste (Mother Liquors): Use HDPE carboys. Ensure the cap is vented if there is any risk of ongoing slow hydrolysis of the ester.[2]

Step-by-Step Disposal Workflows

Scenario A: Solid Substance Disposal (Expired/Excess Reagent)

Use this workflow for pure solids or heavily contaminated weighing papers/gloves.[2]

  • PPE Verification: Don double nitrile gloves (min 0.11mm thickness each) or Silver Shield® laminate gloves.[2] Wear a lab coat and safety goggles.

  • Solubilization (Optional but Recommended): If the solid is loose powder, it is safer to dissolve it in a minimal amount of Acetone or Ethyl Acetate before disposal to prevent dust generation during transport.[2]

  • Double Bagging: Place the primary container (jar/bag) inside a clear, heavy-duty hazardous waste bag (6 mil).

  • Labeling: Affix a hazardous waste label. Explicitly write: "Contains Pyridine Derivative - Toxic by Absorption."

Scenario B: Liquid Waste (Reaction Mixtures)

Use this workflow for reaction mixtures containing the compound.

  • Quenching: If the compound was used as a catalyst or reagent in a reactive mixture, ensure all other reagents (e.g., acid chlorides, anhydrides) are quenched before moving to the waste carboy.[2]

  • pH Check: Check the pH of the waste stream. If < 4, neutralize slowly with Sodium Bicarbonate to pH 6-8.[2]

    • Reasoning: Highly acidic waste streams can hydrolyze the tert-butyl ester, releasing isobutylene gas (flammable) and the free pyridine carboxylic acid.[2] This gas evolution can pressurize waste drums.

  • Transfer: Pour into the "Non-Halogenated Organic" solvent waste stream.[2]

Decision Matrix: Disposal Workflow

The following diagram illustrates the critical decision points for handling this waste.

DisposalWorkflowStartWaste Generation:Tert-butyl 4-(dimethylamino)pyridine-2-carboxylateStateCheckDetermine Physical StateStart->StateCheckSolidWasteSolid Waste(Powder/Contaminated Debris)StateCheck->SolidWasteSolidLiquidWasteLiquid Waste(Solvent/Mother Liquor)StateCheck->LiquidWasteLiquidDustControlDust Control:Dissolve in Acetone ORDouble Bag immediatelySolidWaste->DustControlSolidLabelLabel: 'Toxic Solid - Organic'Mark 'Skin Absorption Hazard'DustControl->SolidLabelSegregationSegregation Check:NO Acids, NO OxidizersSolidLabel->SegregationpHCheckCheck pHLiquidWaste->pHCheckNeutralizeNeutralize to pH 6-8(Prevent ester hydrolysis/gas)pHCheck->NeutralizepH < 4 or > 10LiquidLabelLabel: 'Toxic Liquid - Organic'pHCheck->LiquidLabelpH 4-10Neutralize->LiquidLabelLiquidLabel->SegregationFinalStorageStore in Satellite Accumulation Area(Secondary Containment)Segregation->FinalStorageVendorPickupTransfer to EHS/Disposal Vendor(Incineration Code: Organic w/ Nitrogen)FinalStorage->VendorPickup

Figure 1: Decision tree for the safe segregation and disposal of Tert-butyl 4-(dimethylamino)pyridine-2-carboxylate, emphasizing pH control to prevent gas evolution.

Emergency Spillage & Decontamination

In the event of a spill, speed and the correct chemical response are vital.[2]

Do NOT use water initially. Water spreads the lipophilic powder and may not effectively solubilize the ester immediately.[2]

  • Evacuate & Isolate: Clear the immediate area (15 ft radius).[2]

  • Solid Spill:

    • Cover with Vermiculite or dry sand to prevent dust dispersion.

    • Sweep carefully into a disposable container.[4]

  • Decontamination Solution:

    • Prepare a 10% Acetic Acid solution.

    • Mechanism:[2][5][6] The acid protonates the pyridine nitrogen, converting the lipophilic free base into a water-soluble salt (pyridinium cation).[2] This drastically reduces volatility and makes it easier to wipe up.[2]

    • Wipe the surface with the acid solution, then follow with a soap and water wash.[2]

  • Waste: All cleanup materials (wipes, gloves, vermiculite) must be disposed of as hazardous chemical waste (Scenario A).[2]

Regulatory Compliance (RCRA/EPA Context)

While this specific intermediate may not have a unique "U" or "P" list code (unlike 4-DMAP which is P056), it falls under the "Characteristic" hazardous waste definition.[2]

  • Waste Code Assignment:

    • If the parent DMAP is present as a contaminant: P056 .

    • If pure derivative: Classify as D001 (Ignitable, if in solvent) or Toxic (based on LD50 characteristics).[2]

    • Best Practice: Label as "Non-Regulated Hazardous Waste - Toxic" if no specific code applies, but instruct the vendor to incinerate.[2]

  • Disposal Method: High-temperature incineration is the only acceptable method to ensure complete destruction of the pyridine ring.[2]

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for 4-Dimethylaminopyridine (Parent Pharmacophore). Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste Identification.[2] Retrieved from [Link][1][2]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][1][2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.